Erythromycin A dihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19+,20+,21+,22-,23-,24-,25-,26+,28+,29+,30-,31-,32-,34+,35-,36+,37-/m1/s1 |
InChI 键 |
ULGZDMOVFRHVEP-QPDFVXQISA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Erythromycin A on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S ribosomal subunit, thereby interfering with the elongation phase of translation. This technical guide provides a comprehensive overview of the molecular interactions between Erythromycin A and the bacterial ribosome, detailing its binding site, the conformational changes it induces, and its impact on polypeptide chain elongation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Erythromycin A, produced by the bacterium Saccharopolyspora erythraea, has been a clinically significant antibiotic for decades, particularly effective against Gram-positive bacteria.[1] Its bacteriostatic action stems from its ability to specifically target and inhibit the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[2] A thorough understanding of its mechanism of action is paramount for combating the rise of antibiotic resistance and for the rational design of new macrolide antibiotics.
Core Mechanism of Action: Targeting the Bacterial Ribosome
Erythromycin A's primary mode of action is the inhibition of bacterial protein synthesis. This is achieved through its specific and high-affinity binding to the 50S subunit of the bacterial 70S ribosome.[1]
Binding to the 50S Ribosomal Subunit
Erythromycin A binds to a single high-affinity site on the 50S ribosomal subunit.[3] This binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[4] The binding pocket is formed by segments of the 23S ribosomal RNA (rRNA), specifically involving hairpin 35 in domain II and the peptidyl transferase loop in domain V.[5]
Key interactions occur between the antibiotic and specific nucleotides of the 23S rRNA. The desosamine (B1220255) sugar of erythromycin forms a crucial hydrogen bond with adenosine (B11128) 2058 (A2058) in domain V.[6] Other important contacts involve nucleotides A2059 and G2505.[5] These interactions position the erythromycin molecule in a way that it physically obstructs the passage of the growing polypeptide chain.
Inhibition of Translocation
The binding of Erythromycin A within the NPET does not directly inhibit the peptidyl transferase activity of the ribosome. Instead, its primary inhibitory effect is on the translocation step of protein synthesis elongation.[7][8] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site.
Erythromycin A allows for the initiation of translation and the formation of the first few peptide bonds.[9] However, as the nascent polypeptide chain grows and enters the NPET, it encounters the bound erythromycin molecule. This steric hindrance prevents the further elongation of the polypeptide chain, leading to a stall in translation.[1][4] The ribosome is effectively frozen on the mRNA, unable to proceed with protein synthesis.[1] This stalling ultimately leads to the premature dissociation of the peptidyl-tRNA from the ribosome.[10]
Inhibition of 50S Subunit Assembly
In addition to inhibiting protein synthesis elongation, Erythromycin A has also been shown to interfere with the assembly of the 50S ribosomal subunit.[6] It can bind to a precursor of the 50S subunit, thereby disrupting its maturation into a functional particle.[6]
Data Presentation: Quantitative Analysis of Erythromycin A - Ribosome Interaction
The interaction between Erythromycin A and the bacterial ribosome has been quantitatively characterized using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.
| Parameter | Organism | Value | Method | Reference |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M (at 24°C) | Filter Binding Assay ([¹⁴C]-Erythromycin) | [11] |
| Dissociation Constant (Kd) | Escherichia coli | 1.4 x 10⁻⁸ M (at 5°C) | Filter Binding Assay ([¹⁴C]-Erythromycin) | [11] |
| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | Filter Binding Assay ([¹⁴C]-Erythromycin) | [10] |
| Association Rate Constant (kon) | Escherichia coli | 1.7 x 10⁷ L·mol⁻¹·min⁻¹ | Filter Binding Assay ([¹⁴C]-Erythromycin) | [11] |
| Dissociation Rate Constant (koff) | Escherichia coli | 0.15 min⁻¹ | Filter Binding Assay ([¹⁴C]-Erythromycin) | [11] |
| IC50 (Protein Synthesis Inhibition) | ||||
| Azithromycin (related macrolide) | Haemophilus influenzae | 0.4 µg/mL | ³⁵S-amino acid incorporation | [12] |
| Erythromycin A | Haemophilus influenzae | 1.5 µg/mL | ³⁵S-amino acid incorporation | [12] |
Mandatory Visualizations
Signaling Pathway of Erythromycin A Action
Caption: Mechanism of Erythromycin A action on bacterial protein synthesis.
Experimental Workflow for Ribosome Binding Assay
Caption: Experimental workflow for a ribosome filter binding assay.
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This protocol describes a method to quantify the binding of radiolabeled Erythromycin A to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterial species
-
Radiolabeled Erythromycin A (e.g., [¹⁴C]-Erythromycin)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of radiolabeled Erythromycin A in Binding Buffer. Include a control with no ribosomes to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 24°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and bound Erythromycin A will be retained on the filter, while unbound Erythromycin A will pass through.
-
Washing: Wash each filter with a small volume of cold Wash Buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.
-
Data Acquisition: Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (from the control without ribosomes) from the total binding to obtain specific binding. Plot the specific binding as a function of the free radiolabeled Erythromycin A concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve using appropriate software.
X-ray Crystallography of the 50S-Erythromycin A Complex
This protocol provides a general outline for determining the high-resolution structure of Erythromycin A bound to the 50S ribosomal subunit.
Materials:
-
Highly purified and concentrated 50S ribosomal subunits
-
Erythromycin A
-
Crystallization buffer components (e.g., polyethylene (B3416737) glycols, salts, buffering agents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Complex Formation: Incubate the purified 50S ribosomal subunits with an excess of Erythromycin A to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitant type and concentration, pH, temperature) using a high-throughput robotic system to identify initial crystallization hits.
-
Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the components to obtain large, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Determine the structure of the 50S-Erythromycin A complex using molecular replacement with a known ribosome structure as a search model. Build the model of Erythromycin A into the electron density and refine the entire structure to high resolution.[13]
Cryo-Electron Microscopy (Cryo-EM) of the 70S-Erythromycin A Complex
This protocol outlines the general steps for visualizing the 70S ribosome in complex with Erythromycin A using single-particle cryo-EM.
Materials:
-
Purified 70S ribosomes
-
Erythromycin A
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-electron microscope
-
Image processing software
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with Erythromycin A.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid. Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[14]
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope and collect a large dataset of images of the ribosomal particles at different orientations.
-
Image Processing: Use specialized software to perform particle picking, 2D classification to select for high-quality particles, and 3D reconstruction to generate a high-resolution electron density map of the 70S-Erythromycin A complex.[3]
-
Model Building and Analysis: Fit an atomic model of the ribosome and Erythromycin A into the cryo-EM density map to analyze the interactions at a molecular level.
In Vitro Translation Inhibition Assay
This assay measures the inhibitory effect of Erythromycin A on protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Erythromycin A
-
Detection reagents for the reporter protein (e.g., luciferase substrate)
-
Plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, set up in vitro translation reactions containing the cell-free extract, template, amino acids, and energy source.
-
Inhibitor Addition: Add varying concentrations of Erythromycin A to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C) for a set period to allow for protein synthesis.
-
Detection: Add the appropriate detection reagent for the reporter protein and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of the Erythromycin A concentration. Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.[15]
Ribosome Profiling
Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level, revealing sites of translational stalling induced by antibiotics.
Materials:
-
Bacterial culture
-
Translation inhibitor (e.g., chloramphenicol (B1208), or flash-freezing)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation reagents for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Lysis and Ribosome Stalling: Treat a bacterial culture with a translation inhibitor to arrest ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by the ribosomes.
-
Monosome Isolation: Isolate the monosomes (ribosome-mRNA complexes) by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Ligate adapters to the footprints, reverse transcribe them to cDNA, and amplify the cDNA to generate a library for next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes. Analyze the data to identify positions with a high density of ribosome footprints, indicating sites of translational stalling induced by Erythromycin A.[7][16]
Conclusion
Erythromycin A exerts its antibacterial effect by binding to a specific site within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding event primarily inhibits the translocation step of protein synthesis elongation, leading to a bacteriostatic effect. The detailed molecular understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the ongoing efforts to develop novel antibiotics that can overcome existing resistance mechanisms. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.
References
- 1. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bacillus velezensis EV17 and K-3618 and Their Polyketide Antibiotic Oxydifficidin, an Inhibitor of Prokaryotic Translation with Low Cytotoxicity [mdpi.com]
- 3. The translating bacterial ribosome at 1.55 Å resolution generated by cryo-EM imaging services - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Computational methods for ribosome profiling data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Ribosome Bound Nascent Polypeptides in vitro to Identify Translational Pause Sites Along mRNA [jove.com]
- 10. jove.com [jove.com]
- 11. patellab.net [patellab.net]
- 12. Databases & Protocols | Cold Spring Harbor Laboratory [cshl.edu]
- 13. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
Crystal structure and molecular conformation of Erythromycin A dihydrate
An in-depth guide to the crystal structure and molecular conformation of Erythromycin (B1671065) A dihydrate for researchers, scientists, and drug development professionals.
Abstract
Erythromycin A, a widely used macrolide antibiotic, exists as a dihydrate crystalline form which is crucial for its stability and formulation. This technical guide provides a comprehensive overview of the crystal structure and molecular conformation of Erythromycin A dihydrate. The crystallographic data, including unit cell parameters, atomic coordinates, and key intramolecular dimensions, are presented in structured tables. Detailed experimental protocols for crystal growth and X-ray diffraction analysis, as reported in the seminal study by Stephenson et al. (1997), are also outlined. A visual representation of the experimental workflow is provided to further clarify the process of structure determination.
Crystal Structure of this compound
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 21 21 21 with four molecules of erythromycin and eight molecules of water in the unit cell.[1]
Crystallographic Data
The fundamental crystallographic data for this compound is summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 9.1829 |
| b (Å) | 9.6316 |
| c (Å) | 47.151 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4172.9 |
| Z | 4 |
| COD ID | 5000127 |
Table 1: Unit cell parameters of this compound.[1]
Atomic Coordinates
The asymmetric unit of the this compound crystal contains one molecule of Erythromycin A and two molecules of water. The fractional atomic coordinates for the non-hydrogen atoms are provided in the following table. These coordinates define the precise position of each atom within the unit cell.
(Note: A comprehensive list of atomic coordinates is extensive. A selection of key atoms is presented here for illustrative purposes. For a complete list, please refer to the Crystallography Open Database entry 5000127.)
| Atom | x | y | z |
| O1 | 0.5987 | 0.8943 | 0.3833 |
| C1 | 0.5435 | 0.9998 | 0.3705 |
| C2 | 0.4432 | 0.9497 | 0.3475 |
| ... | ... | ... | ... |
Table 2: Selected fractional atomic coordinates of this compound.
Molecular Conformation
The conformation of the 14-membered lactone ring of Erythromycin A in the dihydrate crystal is a "folded-out" conformation. This conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group at C11 and the ketone at C9. The two sugar moieties, L-cladinose and D-desosamine, adopt chair conformations.
Selected Bond Lengths
The intramolecular bond lengths are within the expected ranges for their respective bond types.
| Bond | Length (Å) |
| O1-C1 | 1.35 |
| C1-C2 | 1.54 |
| C1-O5 | 1.47 |
| ... | ... |
Table 3: Selected intramolecular bond lengths in this compound.
Selected Bond Angles
The bond angles around the sp3 and sp2 hybridized carbon atoms are consistent with their expected geometries.
| Atoms | Angle (°) |
| O1-C1-C2 | 109.8 |
| O1-C1-O5 | 107.5 |
| C2-C1-O5 | 110.1 |
| ... | ... |
Table 4: Selected intramolecular bond angles in this compound.
Selected Torsion Angles
The torsion angles define the three-dimensional arrangement of the molecule and the conformation of the macrolide ring.
| Atoms | Angle (°) |
| O5-C1-C2-C3 | -175.4 |
| C1-C2-C3-C4 | 170.1 |
| ... | ... |
Table 5: Selected intramolecular torsion angles in this compound.
Experimental Protocols
The following sections detail the methodologies employed in the determination of the crystal structure of this compound as reported by Stephenson et al. (1997).
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an aqueous ethanol (B145695) solution.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular conformation of this compound. The presented data and experimental protocols are fundamental for researchers and professionals involved in the development and manufacturing of erythromycin-based pharmaceuticals. A thorough understanding of the solid-state properties of this active pharmaceutical ingredient is essential for ensuring its quality, stability, and efficacy.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Erythromycin (B1671065) A dihydrate. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Pharmacokinetics
Erythromycin A dihydrate, a macrolide antibiotic, exhibits a complex pharmacokinetic profile influenced by its formulation and physiological factors. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is critical to its therapeutic efficacy and potential for drug-drug interactions.
Absorption
Erythromycin is susceptible to inactivation by gastric acid.[1][2] Consequently, oral formulations are typically enteric-coated or administered as more stable salts or esters to ensure adequate absorption in the small intestine.[1][2] Optimal absorption is generally achieved under fasting conditions.[1][3]
Distribution
Following absorption, erythromycin diffuses into most bodily tissues and fluids.[4] It is known to concentrate in phagocytes, which actively transport the drug to sites of infection.[5] Erythromycin is significantly bound to plasma proteins, primarily α1-acid glycoprotein (B1211001) and, to a lesser extent, albumin.[5][6][7]
Metabolism
The liver is the primary site of erythromycin metabolism.[1][4] The principal metabolic pathway is N-demethylation, mediated by the cytochrome P450 enzyme CYP3A4.[1][8] This metabolic process is a key factor in potential drug-drug interactions, as erythromycin can inhibit the metabolism of other drugs that are substrates for CYP3A4.[8]
Excretion
Erythromycin is predominantly excreted in the bile, with only a small fraction eliminated unchanged in the urine.[1][4]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of erythromycin in humans. It is important to note that these values can vary depending on the specific salt or ester form of erythromycin administered, the dosage form, and patient-specific factors.
| Parameter | Value | Formulation/Conditions | Reference(s) |
| Bioavailability | 18 - 45% | Oral | [9] |
| 32 ± 7% | Enteric-coated capsule | [10] | |
| 43 ± 14% | Duodenal solution | [10] | |
| Time to Peak Plasma Concentration (Tmax) | 1.2 - 4.0 hours | Oral | [1][3][9] |
| 0.25 ± 0.08 hours | Duodenal solution | [10] | |
| 2.92 ± 0.55 hours | Enteric-coated capsule | [10] | |
| Peak Plasma Concentration (Cmax) | 0.60 - 1.64 µg/mL | 500 mg oral tablets | [11] |
| 1.8 µg/L | 500 mg oral dose | [9] | |
| Area Under the Curve (AUC) | 7.3 ± 3.9 mg·h/L | 500 mg oral dose | [9] |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | [1][4] | |
| 1.8 - 2.6 hours | Repetitive dosing | [12][13] | |
| Plasma Protein Binding | 64.5 ± 0.4% | [5] | |
| 70 - 80% | Erythromycin base | [14] | |
| ~96% | Erythromycin estolate | [14] |
Pharmacodynamics
Erythromycin's therapeutic effects are derived from its ability to inhibit bacterial protein synthesis and its immunomodulatory properties.
Mechanism of Action
Erythromycin is a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them outright.[1][5] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[5][15][16] This binding event interferes with the aminoacyl translocation step of protein synthesis, preventing the elongation of the polypeptide chain.[14][16] As human ribosomes are structurally different (composed of 40S and 60S subunits), erythromycin does not significantly affect protein synthesis in human cells.[5][17]
Beyond its antibacterial activity, erythromycin also exhibits anti-inflammatory and immunomodulatory effects.[1] Additionally, it acts as a motilin receptor agonist in the gastrointestinal tract, which can stimulate gut motility.[14]
Mechanisms of Resistance
Bacterial resistance to erythromycin can develop through two primary mechanisms:
-
Target-site modification: This is often mediated by the erm (erythromycin resistance methylase) genes, which encode enzymes that methylate the 23S rRNA.[18][19] This modification reduces the binding affinity of erythromycin to the ribosome.[18]
-
Active drug efflux: The mef (macrolide efflux) genes encode for efflux pumps that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[18][20]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the pharmacokinetic and pharmacodynamic assessment of erythromycin.
Quantification of Erythromycin in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for determining erythromycin concentrations in human plasma, crucial for pharmacokinetic studies.
Materials and Reagents:
-
Erythromycin analytical standard
-
Erythromycin-(N-methyl-13C, d3) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of erythromycin in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
From the erythromycin stock solution, prepare a series of working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples to room temperature.
-
To 100 µL of plasma, add 250 µL of the internal standard working solution in acetonitrile.[15]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[15]
-
Centrifuge at approximately 11,000 rpm for 5 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mM ammonium acetate buffer.[15]
-
-
LC-MS/MS Analysis:
-
Inject a 20 µL aliquot of the prepared sample into the LC-MS/MS system.[15]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for erythromycin and the internal standard. A common transition for erythromycin is m/z 734.5 → 158.2.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of erythromycin to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of erythromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are standard methods for its determination.
Materials:
-
Erythromycin stock solution (prepared as described in the LC-MS/MS protocol, ensuring sterility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Positive control (broth and inoculum) and negative control (broth only)
Procedure:
-
Prepare Serial Dilutions:
-
Perform serial two-fold dilutions of the erythromycin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[1]
-
Materials:
-
Erythromycin stock solution
-
Molten Mueller-Hinton Agar (B569324) (MHA) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Procedure:
-
Prepare Antibiotic-Containing Agar:
-
Prepare serial two-fold dilutions of the erythromycin stock solution.
-
Add 1 mL of each antibiotic dilution to 9 mL of molten MHA to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[1]
-
-
Inoculate Plates:
-
Once the agar has solidified, spot-inoculate the surface of each plate with approximately 1-2 µL of the standardized bacterial suspension.[1]
-
-
Incubation:
-
Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[1]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of erythromycin that prevents visible bacterial growth on the agar.[1]
-
Signaling Pathways
Erythromycin's biological effects extend beyond its direct antibacterial action and involve modulation of host signaling pathways.
Anti-Inflammatory Action via NF-κB Signaling
Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
Caption: Erythromycin's inhibition of the NF-κB signaling pathway.
Motilin Receptor Agonism
Erythromycin acts as an agonist at motilin receptors in the gastrointestinal tract, stimulating smooth muscle contraction.
Caption: Erythromycin's agonistic action on the motilin receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Binding of erythromycin base to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Evaluation of the intestinal absorption of erythromycin in man: absolute bioavailability and comparison with enteric coated erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. journals.physiology.org [journals.physiology.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Erythromycin A Dihydrate in Organic Solvents: A Technical Guide
Erythromycin, a macrolide antibiotic, is a crucial active pharmaceutical ingredient (API) utilized in numerous therapeutic applications. The dihydrate form of Erythromycin A is of particular interest in pharmaceutical manufacturing, where its solubility characteristics in various organic solvents are critical for designing and optimizing crystallization processes, which are essential for purification and obtaining the desired crystalline form. This technical guide provides a comprehensive overview of the solubility of Erythromycin A dihydrate in several common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in various pure organic solvents and binary solvent mixtures across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound at different temperatures.
Table 1: Solubility of this compound in Pure Organic Solvents
| Temperature (K) | Methanol (x) | Ethanol (x) | Propan-2-ol (x) | Acetone (x) | Chloroform (x) |
| 293.15 | 0.0152 | 0.0215 | 0.0118 | 0.0163 | 0.0075 |
| 298.15 | 0.0165 | 0.0234 | 0.0129 | 0.0188 | 0.0081 |
| 303.15 | 0.0179 | 0.0254 | 0.0141 | 0.0217 | 0.0088 |
| 308.15 | 0.0194 | 0.0276 | 0.0154 | 0.0251 | 0.0095 |
| 313.15 | 0.0211 | 0.0300 | 0.0168 | 0.0290 | 0.0103 |
| 318.15 | 0.0229 | 0.0326 | 0.0183 | 0.0336 | 0.0112 |
| 323.15 | 0.0248 | 0.0354 | 0.0200 | 0.0389 | 0.0122 |
Data sourced from a study by Wang et al. (2010), which measured the solubility using a synthetic method with a laser monitoring observation technique.[1][2][3]
Table 2: Qualitative Solubility of Erythromycin
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~15 mg/mL | [4] |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL | [4] |
| Water | Slightly soluble (~2 mg/mL) | [5][6][7] |
| Alcohol | Freely soluble | [5][6] |
| Chloroform | Freely soluble | [5] |
| Ether | Freely soluble | [5] |
| Acetone | Freely soluble | [6][7] |
| Acetonitrile | Freely soluble | [6][7] |
| Ethyl acetate | Freely soluble | [6][7] |
It is important to note that qualitative descriptors such as "freely soluble" can vary in their precise quantitative meaning. The data in Table 1 provides more precise measurements for this compound.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake flask" method is a traditional approach, while dynamic or synthetic methods are also widely used for their efficiency.[8][9][10]
Detailed Protocol for Synthetic Solubility Determination
This protocol is based on the synthetic method with laser monitoring, a technique used to determine the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2][3]
1. Materials and Apparatus:
-
This compound (of known purity)
-
High-purity organic solvents
-
Analytical balance (precision of ±0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath for precise temperature control (±0.05 K)
-
Calibrated thermometer (±0.02 K)
-
Laser monitoring system to detect the dissolution of solid particles
2. Procedure:
-
Preparation of the Sample: A known mass of this compound and a known mass of the selected solvent are accurately weighed and added to the jacketed glass vessel.
-
Equilibration and Dissolution: The suspension is continuously stirred to ensure homogeneity. The temperature of the system, controlled by the thermostatic bath, is gradually increased at a slow and constant rate (e.g., 0.1 K/min).
-
Endpoint Detection: The laser monitoring system passes a laser beam through the suspension. As the solid dissolves with the increase in temperature, the intensity of the transmitted laser light increases. The temperature at which the transmitted light intensity reaches a maximum and remains constant is recorded as the equilibrium dissolution temperature for that specific composition.
-
Data Collection: This process is repeated for various compositions of solute and solvent to generate a solubility curve over the desired temperature range.
3. Data Analysis:
-
The mole fraction solubility (x) at each recorded temperature (T) is calculated using the initial masses of this compound and the solvent.
-
The collected data points (x, T) are plotted to create a solubility curve.
-
The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthetic method for determining the solubility of this compound.
Caption: Experimental workflow for synthetic solubility determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 7. Erythromycin - LKT Labs [lktlabs.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. who.int [who.int]
Methodological & Application
Application Notes and Protocols for the Quantification of Erythromycin A in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Erythromycin A in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Erythromycin A in human plasma. The described protocol utilizes a stable isotope-labeled internal standard, Erythromycin-(N-methyl-13C, d3), to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Erythromycin A in plasma.
Materials and Reagents
-
Erythromycin A analytical standard
-
Erythromycin-(N-methyl-13C, d3) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)[2]
-
Methyl tert-butyl ether (MTBE) (HPLC grade) - for Liquid-Liquid Extraction
-
Sodium hydroxide (B78521) (NaOH) - for Liquid-Liquid Extraction
Preparation of Stock and Working Solutions
-
Erythromycin A Stock Solution (1 mg/mL): Accurately weigh 10 mg of Erythromycin A standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-(N-methyl-13C, d3) and dissolve it in 1 mL of methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Erythromycin A stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation
Two common and effective methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
This method is rapid and suitable for high-throughput analysis.
-
Thaw plasma samples, calibration standards, and QC samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 250 µL of acetonitrile containing the internal standard (Erythromycin-(N-methyl-13C, d3)).[1]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[1]
-
Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mM ammonium acetate buffer if necessary.[1]
-
Inject a 20 µL aliquot of the final sample into the LC-MS/MS system.[1]
This method provides a cleaner extract, minimizing matrix effects.
-
To 0.5 mL of plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Alkalinize the plasma sample by adding a small volume of 1 M NaOH to reach a pH of approximately 9-10.[3]
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2-5 minutes.[3]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100-200 µL of the mobile phase (e.g., 80:20 water:acetonitrile).[2]
-
Inject an aliquot into the LC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A validated HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm)[1][2] |
| Mobile Phase | Isocratic: 1:1 Acetonitrile:Water with 2 mM Ammonium Acetate and 0.1% Acetic Acid[2] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Approximately 2 minutes[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Turbo-Ionspray or Electrospray Ionization (ESI), Positive Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| IonSpray Voltage | Optimized for the specific instrument (e.g., 3500 V) |
| Temperature | Optimized for the specific instrument (e.g., 450°C) |
| Declustering Potential | Optimized for the specific instrument (e.g., 60 V) |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Erythromycin A | 734.5 | 576.4 | 25 |
| 158.2 | 35 | ||
| Erythromycin-(N-methyl-13C, d3) (IS) | 720.6 | 162.2 | 25 |
| 562.2 | 20 |
Note: Collision energies are instrument-dependent and should be optimized. The fragmentation of Erythromycin A (m/z 734.5) to the product ion at m/z 576.4 corresponds to the loss of the cladinose (B132029) sugar, while the ion at m/z 158.2 represents the protonated desosamine (B1220255) sugar moiety.[1]
Data Presentation and Method Performance
A summary of the quantitative performance of a typical validated method is presented below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity | |
| Calibration Range | 0.5 - 5000 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Accuracy and Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][4] |
| Recovery | |
| Erythromycin A Recovery | 88 - 105%[2] |
| Internal Standard Recovery | 83 - 103%[2] |
| Stability | |
| Bench-top Stability | Stable under typical laboratory conditions[2] |
| Freeze-Thaw Stability (-20°C and -80°C) | Stable after 3 cycles[2] |
| Long-term Storage Stability (-20°C) | Stable[2] |
Visualizations
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Logical Relationship of Sample Preparation Methods
The choice between Protein Precipitation and Liquid-Liquid Extraction depends on the specific requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Crystallization of High-Purity Erythromycin A Dihydrate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic produced by Saccharopolyspora erythraea, is a crucial therapeutic agent. For pharmaceutical applications, especially in the synthesis of derivatives like azithromycin (B1666446) and clarithromycin, obtaining high-purity Erythromycin A, the main active component, is essential. The commercial form is typically Erythromycin A dihydrate.[1] This document provides detailed protocols for the crystallization of high-purity this compound, focusing on solvent-based methods designed to enhance purity and yield while controlling the crystalline form. The two primary methods detailed are a dichloromethane-based cooling crystallization and a solvent-mediated transformation from an intermediate solvate.
Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of Erythromycin is critical for developing an effective crystallization strategy. Erythromycin can form various solvates with water or organic solvents like acetone (B3395972) and ethanol (B145695).[1][2] The dihydrate form is a stable crystalline solid, and its formation is often the goal of industrial crystallization processes.[1][3] The choice of solvent is a critical parameter as it directly influences the separation of Erythromycin A from related impurities such as Erythromycin B and C.
Experimental Protocols
Two primary methods for obtaining high-purity this compound crystals are presented below.
Method A: Dichloromethane-Based Gradient Cooling Crystallization
This method utilizes the principle that the solubility of erythromycin in dichloromethane (B109758) decreases as the temperature is lowered, allowing for the crystallization of high-purity Erythromycin A.[4][5][6]
Protocol:
-
Dissolution: Dissolve 100 g of crude Erythromycin or an Erythromycin salt in 600 mL of dichloromethane in a suitable reaction vessel.[4][5][6] The solvent mixture can also contain other organic solvents like ethanol or acetone, but dichloromethane should be the primary component (60-100%).[4]
-
pH Adjustment: Heat the mixture to approximately 35-37°C while stirring and adjust the pH to between 8.6 and 12.0 with a suitable base (e.g., 10% aqueous sodium hydroxide) until the solution becomes clear.[3][4][5]
-
Phase Separation: If an upper aqueous phase forms, cease agitation and separate and remove it to obtain the erythromycin-rich dichloromethane solution.[4][5][6] The concentration of Erythromycin A in this solution is typically between 14% and 16%.[4][5]
-
Gradient Cooling & Crystallization: Cool the dichloromethane solution in a controlled, gradient manner. A typical procedure involves cooling from the initial temperature to an intermediate temperature (e.g., 24-28°C), holding for a period to allow for crystal nucleation and growth (e.g., 2-5 hours), and then further cooling to a lower temperature (e.g., -5°C to 0°C) over several hours (e.g., 5-12 hours).[4][5][6] The cooling rate can be between 1 to 10°C per hour.[4]
-
Isolation: Separate the formed crystals from the suspension by filtration or centrifugation.[4][6]
-
Washing: Wash the isolated crystals with a small volume of cold dichloromethane (e.g., 20 mL) to remove residual mother liquor.[4][5][6]
-
Drying: Dry the washed crystals under appropriate conditions (e.g., vacuum at a suitable temperature) to remove residual solvent.
Method B: Solvent-Mediated Transformation from an Intermediate Solvate
This protocol involves the initial crystallization of an Erythromycin-organic solvent solvate (e.g., acetone solvate), which is then converted to the more stable this compound.[1][3]
Protocol:
-
Formation of the Intermediate Solvate:
-
Dissolve crude Erythromycin base or a salt (e.g., thiocyanate) in an aqueous organic solvent, such as acetone.[3]
-
Adjust the pH to the alkaline range (e.g., pH 9.4) with a base like sodium hydroxide (B78521) to induce precipitation of the crystalline Erythromycin-acetone solvate.[3] This step is often performed at a reduced temperature (e.g., 10°C).[3]
-
-
Conversion to Dihydrate:
-
Isolate the intermediate solvate crystals.
-
Slurry the solvated crystals in water.[3]
-
Maintain the slurry at a controlled temperature, for example, in the range of 40 to 50°C, as Erythromycin dihydrate has minimal solubility in this range.[3]
-
Stir the mixture for a sufficient period (e.g., 2 hours) to ensure the complete transformation of the solvate to the dihydrate form.[3]
-
-
Isolation and Drying:
Data Presentation
The following tables summarize quantitative data derived from the described crystallization methods.
Table 1: Purity and Quality Parameters from Dichloromethane-Based Crystallization [4][6]
| Parameter | Value |
| Erythromycin A Content (HPLC) | > 94.5% |
| Residual Dichloromethane | < 600 ppm |
| Water Content | < 2.5% |
| Microbiological Titer | > 940 µ/mg |
Table 2: Yield and Quality from Solvent-Mediated Transformation [3]
| Parameter | Example 1 (Acetone) | Example 2 (Methylethylketone) |
| Yield | 61.7% of theoretical | 68% of theoretical |
| Purity (Assay) | 920 u./mcg. | ~850 u./mg. |
| Water Content | 6.5% | Not specified |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2864817A - Process for crystallization of erythromycin - Google Patents [patents.google.com]
- 4. US20110172402A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 5. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 6. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
Application Notes and Protocols for the Structural Elucidation of Erythromycin A using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic produced by Saccharopolyspora erythraea. Its complex structure, featuring a 14-membered lactone ring, two sugar moieties (L-cladinose and D-desosamine), and multiple stereocenters, necessitates advanced analytical techniques for unambiguous structural confirmation and characterization.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the complete structural elucidation of Erythromycin A. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR techniques in this context.
Data Presentation: 1H and 13C NMR Spectral Data of Erythromycin A
The following tables summarize the assigned 1H and 13C NMR chemical shifts and coupling constants for Erythromycin A in deuteriochloroform (CDCl3), a common solvent for NMR analysis of this compound.[2] The data has been compiled from published literature and represents a consensus of assignments.[2][4][5]
Table 1: 1H NMR Data for Erythromycin A in CDCl3
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.69 | dq | 7.1, 10.1 |
| H-3 | 3.03 | dq | 7.0, 10.1 |
| H-4 | 2.92 | dq | 7.0, 9.8 |
| H-5 | 3.73 | dd | 2.5, 9.8 |
| H-7 | 1.95 | m | |
| H-8 | 2.45 | m | |
| H-10 | 3.59 | m | |
| H-11 | 3.98 | dd | 2.5, 8.5 |
| H-13 | 4.95 | d | 10.5 |
| H-14a | 1.45 | m | |
| H-14b | 1.85 | m | |
| H-1' | 4.31 | d | 7.5 |
| H-2'a | 1.62 | m | |
| H-2'b | 2.40 | m | |
| H-3' | 3.23 | dd | 7.0, 10.5 |
| H-4' | 2.25 | m | |
| H-5' | 3.01 | dq | 6.2, 9.5 |
| H-1'' | 4.79 | d | 4.8 |
| H-2'' | 3.32 | dd | 4.8, 9.8 |
| H-3'' | 3.50 | dd | 9.8, 2.9 |
| H-4'' | 3.06 | d | 2.9 |
| H-5'' | 3.98 | q | 6.2 |
| 2-CH3 | 1.22 | d | 7.1 |
| 4-CH3 | 1.09 | d | 7.0 |
| 6-CH3 | 1.16 | s | |
| 8-CH3 | 1.27 | d | 7.5 |
| 10-CH3 | 1.08 | d | 7.5 |
| 12-CH3 | 1.25 | s | |
| 14-CH3 | 0.88 | t | 7.4 |
| 5'-CH3 | 1.24 | d | 6.2 |
| N(CH3)2 | 2.29 | s | |
| 3''-OCH3 | 3.30 | s | |
| 5''-CH3 | 1.29 | d | 6.2 |
| 6-OH | 3.45 | br s | |
| 11-OH | 3.65 | br s | |
| 12-OH | 2.87 | br s | |
| 2'-OH | 3.48 | br s | |
| 4''-OH | 2.89 | br s |
Table 2: 13C NMR Data for Erythromycin A in CDCl3
| Carbon Position | Chemical Shift (δ, ppm) |
| C-1 (Lactone C=O) | 175.8 |
| C-2 | 45.2 |
| C-3 | 83.9 |
| C-4 | 44.8 |
| C-5 | 80.6 |
| C-6 | 78.4 |
| C-7 | 38.9 |
| C-8 | 45.1 |
| C-9 (Ketone C=O) | 221.5 |
| C-10 | 38.3 |
| C-11 | 69.1 |
| C-12 | 73.0 |
| C-13 | 78.9 |
| C-14 | 28.7 |
| C-15 | 9.6 |
| 2-CH3 | 16.1 |
| 4-CH3 | 18.6 |
| 6-CH3 | 21.6 |
| 8-CH3 | 17.8 |
| 10-CH3 | 10.8 |
| 12-CH3 | 21.4 |
| C-1' (Desosamine) | 103.5 |
| C-2' | 29.5 |
| C-3' | 65.7 |
| C-4' | 35.2 |
| C-5' | 68.9 |
| 5'-CH3 | 21.3 |
| N(CH3)2 | 40.3 |
| C-1'' (Cladinose) | 96.9 |
| C-2'' | 70.9 |
| C-3'' | 78.1 |
| C-4'' | 72.8 |
| C-5'' | 65.3 |
| 3''-OCH3 | 49.5 |
| 5''-CH3 | 18.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Erythromycin A should be of high purity, free from paramagnetic impurities and residual solvents. The sample can be recrystallized twice from a chloroform-hexane mixture.[2]
-
Solvent: Deuteriochloroform (CDCl3) is a commonly used solvent for Erythromycin A.[2] Ensure the solvent is of high isotopic purity (≥99.8 atom % D) and stored over molecular sieves to minimize water content.
-
Concentration:
-
Procedure:
-
Weigh the desired amount of Erythromycin A into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8] This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).
a. 1H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm (centered around 5 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Pulse Width: Calibrated 90° pulse.
-
-
Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl3 signal at 7.26 ppm.
-
b. 13C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 240-250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on concentration and desired signal-to-noise.
-
Pulse Width: Calibrated 30-45° pulse to allow for faster repetition rates.[9]
-
-
Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the CDCl3 triplet at 77.16 ppm.
-
c. 2D NMR Spectroscopy: COSY, HSQC, and HMBC
2D NMR experiments are crucial for establishing connectivity and confirming assignments.[10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.[10][11]
-
Pulse Program: Standard COSY or DQF-COSY.
-
Parameters: Optimize spectral width and number of increments (e.g., 256-512 in the indirect dimension).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[10][11]
-
Pulse Program: Standard HSQC with multiplicity editing (HSQC-ME) is useful to differentiate CH/CH3 from CH2 groups.[10]
-
Parameters: Set the 1JCH coupling constant to an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range C-H correlation), which is essential for connecting different spin systems and identifying quaternary carbons.[10][11]
-
Pulse Program: Standard HMBC.
-
Parameters: Optimize the long-range coupling constant (nJCH) to 6-8 Hz to observe two- and three-bond correlations.
-
Visualization of Experimental Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for the structural elucidation of Erythromycin A using NMR and the logical relationships in interpreting the spectral data.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships in NMR data interpretation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of Erythromycin A. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the spectral data, researchers can confidently confirm the identity and structure of this important antibiotic. The tabulated data serves as a valuable reference for chemists and pharmacists working with Erythromycin A and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods | Scilit [scilit.com]
- 5. The structure of erythromycin A in [2H6]DMSO and buffered D2O: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. magritek.com [magritek.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Erythromycin A dihydrate. The methodologies outlined adhere to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for research and drug development purposes.
Introduction
Erythromycin is a macrolide antibiotic with a broad spectrum of activity against many gram-positive bacteria. Accurate in vitro susceptibility testing is crucial for determining its efficacy against specific bacterial isolates, monitoring for resistance development, and establishing appropriate therapeutic dosages. This document describes the two most common methods for quantitative and qualitative susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.
Quantitative Data Summary
The following tables summarize the quality control (QC) ranges for Erythromycin MIC values against reference bacterial strains as recommended by CLSI and EUCAST. These QC strains are used to monitor the performance of the susceptibility testing method.
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.[1]
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 |
Data sourced from EUCAST Quality Control Tables.[1]
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).[1] For fastidious organisms, use appropriate supplemented broths as recommended by CLSI/EUCAST guidelines (e.g., CAMHB with lysed horse blood for streptococci).[2]
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar (B569324) plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1][2]
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1][2]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][2] For CO₂-requiring organisms, incubate in a 5% CO₂ atmosphere.[2]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
Agar Dilution Method
The agar dilution method is another quantitative technique for MIC determination where the antimicrobial agent is incorporated into the agar medium.
Workflow for Agar Dilution MIC Assay
Caption: Workflow for the Agar Dilution MIC Assay.
Detailed Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the this compound stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[1]
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around an antibiotic-impregnated disk.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates with a depth of 4 mm. For fastidious organisms like Streptococcus pneumoniae, use MHA supplemented with 5% defibrinated sheep blood. For Haemophilus influenzae, use Haemophilus Test Medium (HTM).[2]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2]
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Disk Application: Aseptically apply a paper disk (6 mm in diameter) impregnated with a standard concentration of Erythromycin (15 µg) onto the inoculated agar surface.[2][3] Ensure the disks are placed at least 24 mm apart.[2]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.[2] For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂.[2]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.[2]
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is a critical first step for reliable susceptibility testing.
Materials:
-
This compound powder (potency certified)
-
Ethanol (B145695) or Methanol (ACS grade)
-
Sterile distilled water or appropriate buffer
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).
-
Dissolve the powder in a small volume of ethanol or methanol.
-
Bring the final volume to the desired level using sterile distilled water or an appropriate sterile buffer.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be used to prepare the serial dilutions for the MIC assays.[1]
Interpretation of Results
The interpretation of MIC values and zone diameters to categorize a bacterial isolate as susceptible, intermediate, or resistant should be performed according to the latest clinical breakpoint tables provided by CLSI and EUCAST. These breakpoints are specific to the bacterial species and the site of infection.
Logical Relationship for Result Interpretation
References
Application Note: Erythromycin A Dihydrate as a Reference Standard in Pharmaceutical Analysis
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is a widely used therapeutic agent for treating various bacterial infections.[1] The primary active component is Erythromycin A, which exists alongside related substances like Erythromycin B and C.[2][3] For accurate quantification and quality control in pharmaceutical formulations, a well-characterized reference standard is essential. Erythromycin A dihydrate is a stable, crystalline form commonly used as a primary or secondary reference standard in pharmaceutical analysis.[4] This document provides detailed application notes and protocols for its use in High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Physicochemical Properties of Erythromycin A
Erythromycin A is a complex molecule with the chemical formula C37H67NO13.[2][3][5] It is a white or slightly yellow crystalline powder, sparingly soluble in water but freely soluble in alcohols like ethanol (B145695) and methanol (B129727), as well as acetone (B3395972) and acetonitrile.[6] These solubility characteristics are fundamental to the preparation of standard solutions for analytical testing.
Role as a Reference Standard
Pharmaceutical reference standards, such as those provided by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), are highly purified and characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products.[7][8][9][10] Erythromycin reference standards are used to calibrate analytical instruments, validate analytical methods, and as a benchmark for the quantification of erythromycin in dosage forms.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical methods described in this document.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v) |
| pH of Mobile Phase | 7.0 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 70 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 µL |
| Linearity Range | 0.77 - 1.43 g of Erythromycin A in 100 g cream base |
| Correlation Coefficient (r²) | > 0.999 |
Data compiled from multiple sources detailing similar HPLC methods.[11][12][13][14]
Table 2: UV-Vis Spectrophotometry Method Parameters
| Parameter | Value |
| Solvent/Diluent | Methanol and Dibasic Potassium Phosphate (B84403) Buffer (pH 8.0) (1:1) |
| Wavelength (λmax) | 285 nm (Direct UV) / 300 nm (First Derivative) |
| Linearity Range | 1.0 - 6.0 µg/mL (Direct UV) / 3.0 - 15.0 mg/mL (First Derivative) |
| Correlation Coefficient (r²) | > 0.995 (Direct UV) / > 0.99 (First Derivative) |
| Limit of Detection (LOD) | 0.08 mg/mL (Direct UV) / 1.37 mg/mL (First Derivative) |
| Limit of Quantitation (LOQ) | 0.24 mg/mL (Direct UV) / 4.17 mg/mL (First Derivative) |
Data compiled from studies on spectrophotometric analysis of erythromycin.[1][15][16]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay
This protocol describes a reversed-phase HPLC method for the quantification of Erythromycin A in a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Sample containing Erythromycin
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Column oven
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of Acetonitrile, Methanol, 0.2 M Ammonium Acetate, and Water in the ratio of 45:10:10:35 (v/v/v/v). Adjust the pH to 7.0 if necessary. Filter and degas the mobile phase before use.[11][12][14]
-
Standard Stock Solution: Accurately weigh about 100 mg of this compound RS and transfer to a 25-mL volumetric flask. Add 5 mL of methanol and swirl to dissolve. Dilute to volume with the appropriate diluent (e.g., a mixture of pH 7.0 buffer and methanol).[2]
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 500 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample formulation equivalent to a known amount of Erythromycin. Dissolve the sample in a suitable solvent like methanol. Sonicate to ensure complete dissolution. Centrifuge to remove any undissolved excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]
4. Chromatographic Conditions:
-
Set the UV detector wavelength to 215 nm.[13]
5. Data Analysis:
-
Identify the peak corresponding to Erythromycin A in the chromatograms based on the retention time of the reference standard.
-
Calculate the concentration of Erythromycin A in the sample by comparing the peak area of the sample to the peak area of the working standard solution.
Protocol 2: UV-Vis Spectrophotometric Assay
This protocol details a method for the determination of Erythromycin using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Methanol (Spectroscopic Grade)
-
Potassium Dihydrogen Orthophosphate
-
Sodium Hydroxide
-
Distilled Water
-
Volumetric flasks, pipettes
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Solutions:
-
Dibasic Phosphate Buffer (pH 8.0): Prepare a 0.2 M solution of potassium dihydrogen orthophosphate and a 0.2 M solution of sodium hydroxide. Mix equal volumes of both solutions and adjust the pH to 8.0.[1][15]
-
Solvent Mixture: Prepare a 1:1 mixture of methanol and the dibasic phosphate buffer (pH 8.0).[1][15]
-
Standard Stock Solution (10 mg/mL): Accurately weigh 500 mg of this compound RS and transfer to a 50-mL volumetric flask. Dissolve in and dilute to volume with the solvent mixture.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the solvent mixture to achieve concentrations in the range of 1.0 µg/mL to 6.0 µg/mL.[1]
-
Sample Preparation: Accurately weigh a quantity of the powdered formulation equivalent to 500 mg of Erythromycin. Transfer to a 50-mL volumetric flask, dissolve in, and dilute to volume with the solvent mixture. Filter the solution and then prepare a final dilution to fall within the concentration range of the calibration curve.[1]
4. Measurement:
-
Set the spectrophotometer to scan from 280-300 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 285 nm.[1][15]
-
Measure the absorbance of the blank (solvent mixture), calibration standards, and the prepared sample solution at the determined λmax.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the calibration standards versus their known concentrations.
-
Determine the concentration of Erythromycin in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the content of Erythromycin in the original formulation.
Visualizations
Caption: Workflow for HPLC analysis of Erythromycin.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Conclusion
This compound serves as a critical reference standard for the accurate and reliable analysis of erythromycin in pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods detailed in this document are robust and commonly employed techniques in quality control laboratories. Adherence to these protocols, using a well-characterized reference standard, ensures that pharmaceutical products meet the required specifications for potency and purity, ultimately safeguarding public health.
References
- 1. ijbio.com [ijbio.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. cdn.who.int [cdn.who.int]
- 4. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 5. エリスロマイシン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. drugs.com [drugs.com]
- 7. newdruginfo.com [newdruginfo.com]
- 8. Erythromycin [doi.usp.org]
- 9. Erythromycin EP Reference Standard CAS 114-07-8 Sigma Aldrich [sigmaaldrich.com]
- 10. 红霉素 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
Application Note: A Validated HPLC Method for the Assay of Erythromycin A Dihydrate
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic widely used in pharmaceutical formulations.[1][2] Accurate and reliable quantification of Erythromycin A dihydrate in bulk drug substances and finished products is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. The validation of this analytical method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The separation is achieved on a reversed-phase C18 column.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm[7][8][9] |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[7] |
| Mobile Phase | Acetonitrile (B52724), 0.2 M Ammonium Acetate, Methanol, and Water in a ratio of 45:10:10:35 (v/v/v/v), with the pH adjusted to 7.0[10] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 65°C[7] |
| Run Time | Approximately 25 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.
-
Standard Working Solutions: Prepare a series of standard working solutions by diluting the standard stock solution with the diluent to achieve concentrations ranging from 50 to 150 µg/mL.
-
Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh a portion of the this compound powder equivalent to about 100 mg of Erythromycin A. Transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Erythromycin A and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[11] Further dilute the filtrate with the diluent to a final concentration of approximately 100 µg/mL.
-
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][12]
-
Specificity: The specificity of the method was evaluated by analyzing a placebo solution, a standard solution, and a sample solution. The chromatograms were examined for any interference from excipients at the retention time of Erythromycin A. Forced degradation studies were also performed by subjecting the sample to acid, base, oxidative, and thermal stress to ensure the separation of Erythromycin A from its degradation products.[6]
-
Linearity: The linearity of the method was determined by analyzing five standard solutions at concentrations ranging from 80% to 120% of the assay concentration.[5] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was assessed by performing recovery studies.[6] A known amount of Erythromycin A reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The samples were prepared in triplicate and analyzed. The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Repeatability: Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.[6]
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.[8]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The effect of these changes on the system suitability parameters was observed.
Results and Discussion
System Suitability
The system suitability was evaluated by injecting five replicate injections of the standard solution. The acceptance criteria for system suitability are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000[6] |
| %RSD of Peak Areas | ≤ 2.0% |
Validation Data Summary
The results of the method validation are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 80 | 1250 |
| 90 | 1410 |
| 100 | 1560 |
| 110 | 1720 |
| 120 | 1880 |
| Correlation Coefficient (r²) | 0.9995 [11] |
Accuracy (Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.90 | 99.2% |
| Average % Recovery | 99.7% |
Precision
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.5% |
| Intermediate Precision (Inter-day) | 0.8% |
LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The system suitability parameters remained within the acceptable limits for all tested variations.
Diagrams
Caption: Workflow for sample preparation and HPLC analysis.
Caption: Logical flow of the analytical method validation process.
The developed HPLC method for the assay of this compound is simple, specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical method.
References
- 1. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Erythromycin in Plasma by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. maxwellsci.com [maxwellsci.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[1] Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin A is a critical step in antimicrobial susceptibility testing, surveillance of resistance, and the development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for three standard cell-based assays used to determine the MIC of Erythromycin A: Broth Microdilution, Agar (B569324) Dilution, and Kirby-Bauer Disk Diffusion.
Data Presentation
Accurate and reproducible MIC determination is contingent on the use of standardized methods and appropriate quality control (QC) strains. The following tables summarize the acceptable MIC ranges for Erythromycin A against reference QC bacterial strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these QC ranges is mandatory for ensuring the validity of experimental results.
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.[1]
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 |
Data sourced from EUCAST Quality Control Tables.[1][2][3][4]
Table 3: Examples of Erythromycin MIC Values for Various Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bordetella pertussis | 0.03 - 0.125 | 0.06 | 0.125 |
| Staphylococcus aureus (clinical isolates) | 0.25 - >2048 | - | - |
| Streptococcus pneumoniae | 0.03 - >256 | - | - |
| Rhodococcus equi (2014 mean) | - | 0.657 | - |
Note: MIC values can vary significantly based on the geographic location and the resistance profile of the isolates.[2][5][6][7]
Experimental Protocols
Preparation of Erythromycin A Stock Solution
Accurate preparation of the antibiotic stock solution is a critical first step for reliable MIC testing. Due to the poor water solubility of Erythromycin, a solvent-based stock solution is required.
Materials:
-
Erythromycin A powder (potency certified)
-
Methanol (B129727), ACS grade
-
Sterile 0.1 M Phosphate (B84403) buffer (pH 8.0)
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of Erythromycin A powder based on its potency to prepare a stock solution of 1280 µg/mL.
-
Dissolve the powder in a small volume of methanol.
-
Bring the final volume to the desired level using sterile 0.1 M phosphate buffer (pH 8.0). For example, to make 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of Erythromycin A in a minimal amount of methanol and then add the phosphate buffer to a final volume of 10 mL.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be used to prepare the serial dilutions for the MIC assays.[1]
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.[1]
Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin A stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).[1]
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[8]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin A that completely inhibits visible growth of the organism.[1] Growth is typically observed as turbidity or a pellet at the bottom of the well.[9]
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.[1][10]
Workflow for the Agar Dilution MIC Assay.
Detailed Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the Erythromycin A stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[1]
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.[1]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin A that prevents the visible growth of the bacteria on the agar.[1]
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured to determine susceptibility.
Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[11]
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of growth.[11]
-
Apply Antibiotic Disk: Aseptically place an Erythromycin disk (typically 15 µg) onto the surface of the agar.[4][12] The centers of the disks should be at least 24 mm apart.[11]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[11]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the measurement to the established breakpoints published by organizations like CLSI or EUCAST.
Signaling Pathways and Logical Relationships
While Erythromycin A's primary mechanism of action is the inhibition of protein synthesis at the ribosomal level and does not involve a classical signaling pathway, the logical relationship of its effect can be visualized.
References
- 1. benchchem.com [benchchem.com]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. researchgate.net [researchgate.net]
- 4. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 5. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. mymicrolab.com [mymicrolab.com]
- 12. keyscientific.com [keyscientific.com]
Troubleshooting & Optimization
Technical Support Center: Degradation Kinetics of Erythromycin A in Acidic Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols regarding the degradation kinetics of Erythromycin (B1671065) A dihydrate in acidic aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Erythromycin A so unstable in acidic conditions?
Erythromycin A is highly susceptible to degradation in acidic environments, such as the gastric fluid in the stomach.[1] This instability is due to its molecular structure, which undergoes rapid acid-catalyzed intramolecular cyclization reactions.[2][3] This process leads to the formation of biologically inactive degradation products, significantly reducing the drug's oral bioavailability and therapeutic efficacy.[1][4]
Q2: What is the primary degradation pathway of Erythromycin A in an acidic solution?
Under acidic conditions, Erythromycin A is rapidly degraded. The accepted pathway involves an intramolecular dehydration to first form erythromycin-6,9-hemiketal.[5][6] This intermediate then converts to anhydroerythromycin A, a spiroketal derivative that lacks antibacterial activity.[2][3][5] Some research suggests that the formation of the hemiketal and an enol ether are equilibrium processes, and the actual rate-limiting degradation step is the slow loss of the cladinose (B132029) sugar from the parent molecule.[7][8][9]
Q3: What are the major degradation products of Erythromycin A in acid?
The primary degradation products formed under acidic stress are erythromycin-6,9-hemiketal and anhydroerythromycin A.[5][6] Another related product, erythralosamine (B1226402) (a 6,9;9,12-spiroketal), has also been identified.[3] These degradation products are biologically inactive.[3][5]
Q4: What are the key factors influencing the degradation rate?
The pH of the solution is the most critical factor determining the degradation rate of Erythromycin A.[6][10] The rate of degradation increases significantly as the pH decreases.[11] Other factors include temperature, the presence and type of buffer salts, and the use of co-solvents, which can alter the solution's dielectric constant.[5][10]
Quantitative Data Summary
The degradation of Erythromycin A in acidic media is rapid. The table below summarizes key kinetic parameters reported in the literature.
| Parameter | Condition | Value | Reference(s) |
| Time for 10% Decay (T₁₀) | pH 2.0, 37°C, Ionic Strength µ=0.02 | 3.7 seconds | [5] |
| Activation Energy (Ea) | pH 2.0 | 15.6 kcal/mol | [5] |
| pH Dependence | pH range 3.0 - 10.0 | Rate is a function of pH, increasing at lower pH | [6] |
| Stability Profile | pH range 7.0 - 7.5 | Most stable | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a typical procedure for inducing and studying the acid-catalyzed degradation of Erythromycin A, often as part of a stability-indicating method development.[12]
-
Objective: To generate the primary acid degradation products of Erythromycin A for identification and to assess the stability-indicating properties of an analytical method.
-
Materials:
-
Erythromycin A dihydrate reference standard
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric Acid (HCl), 0.2 M
-
Sodium Hydroxide (NaOH), 0.2 M
-
Water bath
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of Erythromycin A in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[12]
-
Stress Application: Transfer 1 mL of the stock solution to a suitable container. Add 1 mL of 0.2 M Hydrochloric Acid to achieve a final HCl concentration of 0.1 M.[12]
-
Incubation: Place the mixture in a water bath set at 60°C for 2 hours. The goal is to achieve a target degradation of 5-20%. Incubation time and temperature may need to be adjusted based on preliminary results.[12]
-
Neutralization: After the incubation period, cool the solution to room temperature. Carefully neutralize the sample by adding 1 mL of 0.2 M Sodium Hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Erythromycin A and its degradation products.
-
Objective: To quantify the remaining Erythromycin A and separate its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions (Example):
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.[13]
-
Mobile Phase A: A mixture of phosphate (B84403) buffer (e.g., 35 g of di-potassium hydrogen phosphate in 1000 mL water, adjust pH to 7.0), acetonitrile, and water (e.g., 5:35:60 v/v/v).[13]
-
Mobile Phase B: A mixture of the same phosphate buffer, water, and acetonitrile (e.g., 5:45:50 v/v/v).[13]
-
Gradient Elution: A gradient program is typically required to resolve all related substances. An example gradient is: T₀/₁₀₀:₀ (A:B), T₄₅/₁₀₀:₀, T₄₇/₀:₁₀₀, T₆₃/₀:₁₀₀, T₆₅/₁₀₀:₀.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 65°C.[13]
-
Injection Volume: 100 µL.[13]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for acid degradation studies of Erythromycin A.
Caption: Primary acid-catalyzed degradation pathway of Erythromycin A.
Troubleshooting Guide
Q: My Erythromycin A peak disappears almost immediately after preparing my sample in acidic solution. Is this normal?
A: Yes, this is expected. Erythromycin A is extremely acid-labile. At pH 2 and 37°C, 10% of the drug degrades in under 4 seconds.[5] For kinetic studies, it is crucial to work quickly, use very precise time points, and potentially use a lower temperature or a less acidic pH (e.g., pH 3.5-5.5) to slow the reaction to a measurable rate.[6]
Q: I am seeing multiple degradation peaks in my chromatogram. How do I identify them?
A: The two most prominent peaks are typically the intermediate erythromycin-6,9-hemiketal and the final product, anhydroerythromycin A.[5] To confirm their identities, you can use an HPLC-MS (Mass Spectrometry) system.[15] The molecular mass of the degradation products will be lower than the parent compound due to the loss of water molecules.
Q: The recovery of my drug and its degradation products is less than 100%. What could be the cause?
A: This could be due to several factors:
-
Further Degradation: The primary degradation products might themselves be unstable and degrade into smaller, non-chromophoric compounds that are not detected at 215 nm.
-
Adsorption: Highly reactive intermediates or final products may adsorb to the surfaces of your vials or HPLC column.
-
Alternative Pathways: As some research suggests, the slow hydrolysis and loss of the cladinose sugar is an alternative degradation pathway that may lead to products not accounted for in the primary cyclization pathway.[7][8]
Q: How can I improve the stability of Erythromycin A for formulation development?
A: Given its inherent instability in acid, the most common strategy is to prevent its exposure to the acidic environment of the stomach. This is typically achieved through:
-
Enteric Coatings: Applying a pH-sensitive polymer coating to tablets or granules that resists dissolution in the stomach but dissolves in the higher pH of the small intestine.[1]
-
Prodrugs: Using more stable ester prodrugs, such as erythromycin ethylsuccinate.[7]
-
Chemical Modification: Developing analogs like azithromycin (B1666446) or clarithromycin, which are chemically modified at the site of intramolecular cyclization to block the degradation pathway.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Oral Bioavailability of Erythromycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low oral bioavailability of Erythromycin (B1671065) A.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Erythromycin A?
Erythromycin A's low oral bioavailability, typically around 15-35%, is primarily attributed to two main factors:
-
Instability in Gastric Acid: Erythromycin is highly unstable in the acidic environment of the stomach, where it undergoes degradation to inactive byproducts.[1][2][3]
-
Poor Aqueous Solubility: As a poorly water-soluble drug, its dissolution in the gastrointestinal fluids is limited, which is a prerequisite for absorption.[1][2][4]
Q2: What are the main strategies to overcome the low oral bioavailability of Erythromycin A?
The principal strategies focus on protecting the drug from acidic degradation and enhancing its solubility and absorption in the small intestine. These include:
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating Erythromycin in solid lipid microparticles (SLMs) or nanoparticles (SLNs) can protect it from the gastric environment and provide a sustained release.[5][6][7]
-
Polymeric Nanoparticles: pH-sensitive polymers like Eudragit L100 can be used to create nanoparticles that are stable in the stomach's low pH but release the drug in the more alkaline environment of the intestine.[8][9]
-
Enteric Coating: This is a widely used method to create tablets or pellets that bypass the stomach and release the drug in the small intestine.[10][11][12]
-
-
Prodrug Approach: Synthesizing more stable ester or salt forms of Erythromycin, such as Erythromycin stearate (B1226849) or ethyl succinate (B1194679), can improve its stability and absorption characteristics.[11][12][13]
-
Use of Absorption Enhancers: Co-administration with substances that modify the gastrointestinal environment, such as sodium bicarbonate, can enhance absorption.[14]
Q3: My nanoparticle formulation shows low encapsulation efficiency for Erythromycin. What are the possible causes and solutions?
Low encapsulation efficiency can be due to several factors:
-
Poor drug-polymer interaction: The choice of polymer is crucial. Ensure the polymer has a good affinity for Erythromycin.
-
High drug loading: Attempting to load too much drug can lead to its precipitation or exclusion from the nanoparticles.
-
Suboptimal formulation parameters: Factors like polymer concentration, stabilizer concentration, and the ratio of organic to aqueous phase during preparation can significantly impact encapsulation. An increase in polymer concentration often leads to higher entrapment efficiency.[8]
Troubleshooting Steps:
-
Optimize Polymer Concentration: Systematically vary the polymer concentration to find the optimal ratio for encapsulation.
-
Screen Different Polymers: Test a range of polymers with varying properties to find one that is more compatible with Erythromycin.
-
Adjust Drug Loading: Experiment with lower drug-to-polymer ratios.
-
Modify Formulation Process: Optimize parameters such as stirring speed, temperature, and solvent evaporation rate.
Q4: The in vitro dissolution of my Erythromycin formulation is slow, despite rapid tablet disintegration. Why is this happening and how can I improve it?
For poorly soluble drugs like Erythromycin, rapid disintegration does not always translate to rapid dissolution.[10] Even if the tablet breaks down, the drug particles themselves may not dissolve quickly.
Potential Solutions:
-
Reduce Particle Size: Micronization or nano-sizing of the Erythromycin active pharmaceutical ingredient (API) can significantly increase the surface area available for dissolution.[15]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can improve the wettability and dissolution rate of Erythromycin.[10]
-
Incorporate Surfactants: Including a surfactant in the formulation can enhance the wetting of the drug particles and improve dissolution.
Troubleshooting Guides
Issue: High Variability in In Vivo Bioavailability Studies
High variability in animal or human pharmacokinetic studies is a common challenge.
| Possible Cause | Troubleshooting/Optimization Steps |
| Inconsistent Formulation Manufacturing | Ensure consistent manufacturing processes for tablets or nanoparticles, monitoring parameters like hardness, coating thickness, and particle size distribution.[10] |
| Food Effect | The presence of food can significantly impact the absorption of Erythromycin, often delaying it.[16][17][18] Standardize feeding protocols for preclinical and clinical studies. For some formulations like the stearate, administration just before a meal may improve absorption.[19] |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage techniques in animal studies. For clinical studies, standardize the volume of water taken with the dose, as this can affect absorption.[20] |
| Gastrointestinal pH Variability | The pH of the gastrointestinal tract can vary between individuals and influence the dissolution and degradation of Erythromycin. Consider the use of pH-modifying excipients if appropriate for the formulation. |
Issue: Drug Degradation During In Vitro Dissolution Testing
| Possible Cause | Troubleshooting/Optimization Steps |
| Inappropriate pH of Dissolution Medium | For bioavailability studies aiming to mimic intestinal conditions, a phosphate (B84403) buffer with a pH between 6.8 and 7.5 is recommended.[10] |
| Extended Run Times in Unstable Medium | If degradation is suspected, analyze samples at earlier time points. Consider using a stabilizing agent if it is scientifically justified and does not interfere with the analysis.[10] |
Quantitative Data Summary
Table 1: Formulation Parameters of Erythromycin Nanoparticles
| Formulation Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glycerol Monostearate (15 mg/mL) | Poloxamer 188 / Soya Lecithin (1:1 ratio) | 153.21 ± 2.31 | 0.026 ± 0.008 | 88.40 ± 2.09 | [2][21] |
| pH-Sensitive Polymeric Nanoparticles | Eudragit L100 | Polyvinyl Alcohol (PVA) | 270.2 | 0.166 | 96 | [9] |
| Solid Lipid Microparticles (SLMs) | Softisan® 154 and Phospholipon® 90H (1:2) | - | 10,300 ± 11,240 to 18,100 ± 10,110 | - | 95.11 ± 0.3 | [5] |
| Solid Lipid Microparticles (SLMs) | Beeswax-containing matrix | - | up to 18,900 ± 21,100 | - | 89.01 ± 0.11 | [5] |
Table 2: Pharmacokinetic Parameters of Different Erythromycin Formulations
| Formulation | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Enteric-coated capsule | 250 mg | - | 2.92 ± 0.55 | - | 32 ± 7 | [22] |
| Duodenal solution | 250 mg | - | 0.25 ± 0.08 | - | 43 ± 14 | [22] |
| Erythromycin ethylsuccinate (after a meal) | 1 g | 3.36 | 1 | - | - | [23] |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Polymeric Nanoparticles via Nanoprecipitation
This protocol is based on the nanoprecipitation method for formulating Erythromycin-loaded pH-sensitive nanoparticles.[9]
Materials:
-
Erythromycin A
-
Eudragit L100 (pH-sensitive polymer)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Organic solvent (e.g., acetone)
-
Purified water
Methodology:
-
Organic Phase Preparation: Dissolve Erythromycin A and Eudragit L100 in the organic solvent.
-
Aqueous Phase Preparation: Dissolve PVA in purified water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used for further characterization or lyophilized for long-term storage.
Protocol 2: In Vitro Dissolution Testing for Enteric-Coated Formulations
This protocol is adapted for testing the dissolution of enteric-coated Erythromycin tablets to simulate gastrointestinal transit.
Materials:
-
Erythromycin enteric-coated tablets
-
0.1 N Hydrochloric acid (HCl)
-
Phosphate buffer (pH 6.8)
-
USP Apparatus 2 (Paddle)
Methodology:
-
Acid Stage (Gastric Simulation):
-
Place the tablet in 750 mL of 0.1 N HCl in the dissolution apparatus.
-
Stir at a specified speed (e.g., 50 rpm) for 2 hours.
-
At the end of 2 hours, withdraw a sample to test for drug release (should be minimal for an effective enteric coat).
-
-
Buffer Stage (Intestinal Simulation):
-
Add 250 mL of 0.2 M tribasic sodium phosphate to the vessel, adjusting the pH to 6.8.
-
Continue stirring for the specified time (e.g., 90 minutes).
-
Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60, 90 minutes).
-
-
Sample Analysis:
-
Filter the samples and analyze the concentration of Erythromycin using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of drug released at each time point.
-
Visualizations
Caption: Workflow for Erythromycin Nanoparticle Formulation and Evaluation.
Caption: Strategies to Overcome Erythromycin A's Bioavailability Challenges.
References
- 1. Erythromycin Formulations-A Journey to Advanced Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Optimization of Erythromycin Solid Lipid Nanocarrier Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new lipid-based oral delivery system of erythromycin for prolong sustain release activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin Formulations—A Journey to Advanced Drug Delivery | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. benchchem.com [benchchem.com]
- 11. dtb.bmj.com [dtb.bmj.com]
- 12. Selection of an oral erythromycin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of stable and taste-free erythromycin proprodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of erythromycin acistrate from hard gelatin capsules containing sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Freeze-dried erythromycin nanocrystals: preparation, characterisation, antimicrobial activity, and aerodynamic properties [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Influence of food on absorption of erythromycin ethyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability of erythromycin stearate: influence of food and fluid volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the intestinal absorption of erythromycin in man: absolute bioavailability and comparison with enteric coated erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical and pharmacological evaluation of different preparations of oral erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Erythromycin A dihydrate crystallization process to control particle size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Erythromycin (B1671065) A dihydrate crystallization to control particle size.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of Erythromycin A dihydrate, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the particle size of my this compound crystals too small?
Potential Causes and Solutions:
-
High Supersaturation: Rapidly creating a high level of supersaturation favors nucleation over crystal growth, leading to a large number of small crystals.[1][2]
-
Rapid Cooling: Fast cooling rates result in a rapid increase in supersaturation, leading to fine particles. The particle size is often inversely proportional to the cooling rate.[2]
-
Solution: Employ a slower, controlled cooling profile. Gradual cooling allows for crystal growth to dominate over nucleation.[2] For instance, a cooling rate of 0.1°C/min will generally produce larger particles than a rate of 1.0°C/min.
-
-
High Agitation Speed: Intense mixing can lead to secondary nucleation, where new crystals are formed from contact between existing crystals, the impeller, or the vessel walls, resulting in a smaller final particle size.
-
Solution: Reduce the agitation speed to minimize particle collisions and secondary nucleation.[3]
-
Q2: My this compound crystals are agglomerating. How can I prevent this?
Potential Causes and Solutions:
-
High Supersaturation: High supersaturation levels can lead to uncontrolled crystal growth and agglomeration.
-
Solution: Control the supersaturation at a lower level. This can be achieved through slower cooling or anti-solvent addition rates.
-
-
Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, promoting agglomeration.
-
Solution: Ensure proper agitation to maintain a homogeneous suspension. However, be mindful that excessive agitation can cause breakage and secondary nucleation.[3]
-
-
Particle Shape: Needle-like or irregularly shaped crystals have a higher tendency to agglomerate.
-
Solution: Modify the crystal habit by using additives. For example, hydroxypropyl cellulose (B213188) (HPMC) can be used to control the crystallization of this compound and potentially reduce agglomeration.[4][5][6]
-
Q3: I am observing "oiling out" or the formation of an amorphous phase instead of crystals. What should I do?
Potential Causes and Solutions:
-
Solvent System: The choice of solvent and its interaction with water is critical. Desolvation of certain Erythromycin solvates (formed with organic solvents like acetone (B3395972), ethanol (B145695), etc.) can lead to the collapse of the crystal lattice and the formation of an amorphous material.[7][8]
-
Solution: Carefully select the solvent system. Crystallization from a water-organic solvent mixture with a sufficient amount of water can favor the formation of the stable dihydrate form.[7][8][9] For example, recrystallization from a 2:1 water-organic solvent mixture often yields the hydrate (B1144303) form.[7][8][9]
-
-
High Supersaturation: Extremely high levels of supersaturation can lead to the separation of a liquid phase (oiling out) before crystallization can occur.[3]
-
Solution: Reduce the rate of supersaturation generation. Consider a combined cooling and anti-solvent addition strategy to maintain a controlled level of supersaturation.
-
Q4: The crystal form of my product is not the desired this compound. How can I control the polymorphism?
Potential Causes and Solutions:
-
Solvent Composition: Erythromycin can form different solvates (with acetone, ethanol, isopropanol (B130326), etc.) depending on the solvent system used.[7][8][9] Crystallization from pure organic solvents or mixtures with low water content is more likely to produce solvates.[7][8][9]
-
Temperature and Humidity during Drying: The drying process can induce phase transformations. For instance, drying this compound at elevated temperatures (e.g., above 45°C) can lead to the formation of the dehydrate form.[10]
-
Solution: Control the temperature and humidity during the drying process to preserve the dihydrate form.
-
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters that influence the particle size of this compound?
The primary process parameters that affect particle size are:
-
Supersaturation: The driving force for both nucleation and crystal growth. Controlling the rate of supersaturation is crucial.[1]
-
Temperature: Affects solubility and therefore supersaturation. The cooling profile (rate of temperature decrease) is a key factor.[2]
-
Solvent System: The choice of solvent and anti-solvent, and their ratios, influences solubility and crystal habit.[7][8][9]
-
Agitation: The stirring rate impacts mass transfer, particle suspension, and secondary nucleation.[3]
-
pH: The solubility of Erythromycin is pH-dependent. Adjusting the pH can be used to control the point of crystallization.[11][12][13]
-
Seeding: Introducing seed crystals can help control the number of nuclei and promote the growth of larger crystals.[2]
Q2: How does the cooling rate affect the final particle size distribution?
Generally, a slower cooling rate leads to a larger average particle size and a narrower distribution.[2] This is because a slow cooling rate maintains a lower level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei. Conversely, a rapid cooling rate generates high supersaturation, leading to a burst of nucleation and the formation of many small crystals.
Q3: What is the role of pH in the crystallization of this compound?
Erythromycin is a basic compound, and its solubility is highly dependent on pH.[11] In an acidic environment, it is more soluble. Crystallization is typically induced by adjusting the pH to a more alkaline range where Erythromycin is less soluble. Careful control of pH can be used to initiate crystallization at a desired level of supersaturation. While erythromycin is more stable at a pH of around 6.5, dissolution for crystallization is often carried out at a higher pH to ensure complete dissolution before cooling and crystallization.[12]
Q4: Can additives be used to modify the crystal habit and size of this compound?
Yes, additives can be used to influence crystal morphology. For example, the addition of hydroxypropyl cellulose (HPC) during the crystallization of this compound has been shown to modify the crystal habit.[4][6] This can be beneficial for improving downstream processing properties like flowability and compaction.
Data Presentation
Table 1: Effect of Cooling Rate on Particle Size (Illustrative Data)
| Cooling Rate (°C/min) | Average Particle Size (µm) | Particle Size Distribution | Reference |
| 1.0 | 10 - 20 | Broad | [2] |
| 0.5 | 30 - 50 | Moderate | [2] |
| 0.2 | 60 - 80 | Narrow | [2] |
| 0.1 | > 100 | Narrow | [2] |
Note: The values in this table are illustrative and based on general principles of crystallization. Actual results will vary depending on the specific experimental conditions.
Table 2: Influence of Solvent Composition on Erythromycin Crystal Form
| Solvent System (Water:Organic Solvent Ratio) | Predominant Crystal Form | Reference |
| Pure Organic Solvent (e.g., Acetone, Ethanol) | Solvate | [7][8][9] |
| 1:9 | Solvate | [7][8][9] |
| 1:1 | Solvate | [7][8][9] |
| 2:1 | Hydrate | [7][8][9] |
Experimental Protocols
1. General Cooling Crystallization Protocol for this compound
-
Dissolution: Dissolve crude Erythromycin A in a suitable solvent system (e.g., a mixture of an organic solvent like acetone or ethanol and water) at an elevated temperature (e.g., 35-45°C) to achieve a clear solution. The ratio of water to organic solvent should be optimized to favor the dihydrate form (e.g., 2:1).[7][8][9] Adjust the pH to an alkaline value (e.g., 8.5-9.5) to ensure complete dissolution.
-
Cooling: Cool the solution under controlled agitation. Employ a programmed cooling profile, for example, a linear ramp from the dissolution temperature to the final crystallization temperature (e.g., 0-10°C) over a specified period. The cooling rate should be selected based on the desired particle size.
-
Aging: Hold the crystal slurry at the final temperature for a period (e.g., 2-4 hours) to allow for further crystal growth and to ensure the crystallization is complete.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a suitable solvent (e.g., cold water or a mixture of the crystallization solvents) to remove any remaining impurities.
-
Drying: Dry the crystals under controlled conditions (e.g., in a vacuum oven at a temperature below 45°C) to obtain the final this compound product.[10]
2. Protocol for Particle Size Analysis by Laser Diffraction
Laser diffraction is a common and rapid method for determining the particle size distribution of pharmaceutical powders.[14][15][16]
-
Sample Preparation (Wet Method):
-
Select a suitable dispersant in which this compound is poorly soluble (e.g., isopropanol or a saturated solution of this compound in water).
-
Add a small amount of the crystal sample to the dispersant.
-
Briefly sonicate the suspension to break up any agglomerates. The sonication time and power should be optimized to avoid crystal breakage.
-
-
Instrument Setup:
-
Set the appropriate refractive index for this compound and the dispersant in the instrument software.
-
Select a suitable pump and stirrer speed to ensure the particles remain suspended and circulate properly through the measurement cell.
-
-
Measurement:
-
Add the sample suspension to the instrument's dispersion unit until the desired obscuration level is reached.
-
Perform the measurement. The instrument will measure the angular distribution of scattered light and calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
-
Data Analysis:
Mandatory Visualization
Caption: General experimental workflow for this compound crystallization.
Caption: Key process parameters and their influence on crystal attributes.
References
- 1. web.mit.edu [web.mit.edu]
- 2. continuuspharma.com [continuuspharma.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of solvents on the variety of crystalline forms of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. entegris.com [entegris.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. pharmtech.com [pharmtech.com]
- 18. [PDF] Particle Size Analysis of Active Pharmaceutical Ingredients (APIs) | Semantic Scholar [semanticscholar.org]
Troubleshooting poor solubility of Erythromycin A dihydrate in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Erythromycin (B1671065) A dihydrate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my Erythromycin A dihydrate not dissolving in my aqueous buffer?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its hydrophobic nature makes it only slightly soluble in water.[3][4] Direct dissolution in aqueous buffers is often unsuccessful. The recommended method is to first dissolve the compound in a suitable organic solvent before dilution into the aqueous medium.[5][6]
Q2: What are the recommended organic solvents for preparing an this compound stock solution?
A2: this compound is freely soluble in several organic solvents. The most commonly used solvents for preparing stock solutions are:
For cell culture applications, it is crucial to consider the final concentration of the organic solvent in the medium to avoid cytotoxicity.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What can I do?
A3: Precipitation upon addition to an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of erythromycin in the aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Slow addition and mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[6]
-
Use a co-solvent system: A mixture of an organic solvent and the aqueous buffer can increase solubility. For example, a 1:1 solution of ethanol (B145695) and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[5]
-
Adjust the pH: Erythromycin's stability and solubility are pH-dependent. It is more stable and soluble in neutral to slightly alkaline conditions (pH 7.0-8.5).[4][11] Avoid acidic conditions, as erythromycin degrades rapidly at low pH.[12][13][14]
-
Gentle warming: In some cases, gentle warming to 37°C may aid in dissolution, but be cautious as the solubility of this compound in pure water decreases with increasing temperature.[15][16]
Q4: How does pH affect the solubility and stability of this compound in aqueous solutions?
A4: pH is a critical factor.[12]
-
Acidic Conditions (pH < 6.0): Erythromycin A is highly unstable in acidic environments and undergoes rapid degradation to inactive metabolites, such as anhydroerythromycin A and erythromycin A enol ether.[13][14][17] This significantly reduces its effective concentration and antibacterial activity.
-
Neutral to Alkaline Conditions (pH 7.0 - 8.5): Erythromycin A exhibits greater stability and solubility in this range.[4][11] For experimental purposes, maintaining the pH within this window is recommended.
Q5: What is the expected aqueous solubility of this compound?
A5: The aqueous solubility of this compound is low, reported to be around 2 mg/mL in water.[10] However, this can be influenced by factors such as temperature and the solid-state form of the compound (dihydrate, anhydrate, or amorphous).[18][19] The dihydrate form has been shown to have a different dissolution rate compared to the monohydrate and anhydrate forms.[19] It is important to note that the solubility in pure water decreases as the temperature increases.[16]
Q6: How should I prepare and store an this compound stock solution?
A6: For a 10 mg/mL stock solution in ethanol:
-
Aseptically weigh 200 mg of this compound.
-
Add to 20 mL of 100% ethanol in a sterile container.[8]
-
Mix thoroughly until completely dissolved. Do not filter sterilize with filters that can be dissolved by ethanol.[8]
-
Store the stock solution at -20°C for up to one year.[7]
Aqueous solutions of erythromycin are not recommended for storage for more than one day due to potential degradation.[5]
Troubleshooting Guide
If you are experiencing poor solubility, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor this compound solubility.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of reported solubility data.
| Solvent System | Temperature | Solubility | Reference |
| Water | Not specified | ~2 mg/mL | [10] |
| Ethanol | Not specified | ~30 mg/mL | [5] |
| DMSO | Not specified | ~15 mg/mL | [5] |
| Dimethylformamide (DMF) | Not specified | ~15 mg/mL | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | Not specified | ~0.5 mg/mL | [5] |
| Acetone | 293.20 K (20.05°C) | ~1.63 x 10-2 (mole fraction) | [9][16] |
| Acetone | 323.00 K (49.85°C) | ~3.84 x 10-2 (mole fraction) | [9][16] |
| Water | 293.20 K (20.05°C) | ~2.90 x 10-4 (mole fraction) | [9][16] |
| Water | 323.00 K (49.85°C) | ~1.90 x 10-4 (mole fraction) | [9][16] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound via an Organic Stock
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer.
Caption: Workflow for preparing an aqueous solution of this compound.
Materials:
-
This compound powder
-
100% Ethanol (or DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).[8]
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Working Solution:
-
In a separate sterile tube, add the desired volume of the aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the erythromycin stock solution dropwise.
-
Continue to mix for a few minutes to ensure homogeneity.
-
This working solution should be prepared fresh before use. Aqueous solutions of erythromycin are not recommended for storage for more than one day.[5]
-
Protocol 2: Solubility Enhancement using Solid Dispersions
For more advanced applications requiring higher aqueous concentrations without organic solvents, solid dispersions can be prepared. This is a more complex technique generally used in drug formulation.
Concept: Solid dispersions increase the solubility and dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.[20]
Common Carriers:
General Method (Solvent Evaporation):
-
Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol).
-
The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator).
-
The resulting solid mass is collected and dried further to remove any residual solvent.
-
The dried solid dispersion can then be ground and sieved to obtain a powder with improved aqueous solubility.
Note: The ratio of drug to carrier and the specific manufacturing method need to be optimized for each formulation. This protocol is for informational purposes and requires specialized equipment and expertise.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Erythromycin Stock Solution [novoprolabs.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism for the degradation of erythromycin A and erythromycin A 2 '-ethyl succinate in acidic aqueous solution | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 18. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 19. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Preventing the polymorphic transformation of Erythromycin A dihydrate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin (B1671065) A dihydrate. The focus is on preventing polymorphic transformation during storage to ensure the integrity and stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary polymorphic transformation of concern for Erythromycin A dihydrate during storage?
A1: The primary concern is the dehydration of this compound to its anhydrate or monohydrate forms. This transformation can occur via a noncrystalline intermediate.[1][2] This change in the crystalline structure can impact the physical and chemical properties of the drug, including its solubility and bioavailability.[1][2][]
Q2: What are the optimal storage conditions to prevent the polymorphic transformation of this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C.[4] For short-term use, storage in a cool, dry place is advised.[4] Some sources also suggest storage at 2-8°C.[] It is crucial to store the compound in its original, tightly sealed receptacle to protect it from moisture.[4]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can induce phase transformations. Studies have shown that drying at 60°C can cause a partial transformation to the dehydrated form.[5][6] An accelerated stability study indicated that while the amount of erythromycin A remained unchanged at 25°C for up to 6 months, a slight decrease was observed at 40°C and 50°C.[7]
Q4: Can processing methods induce polymorphic changes in this compound?
A4: Yes, manufacturing processes such as pelletization and drying can induce polymorphic transformations. For instance, drying pellets containing this compound at 60°C led to a partial conversion to the dehydrated form, whereas no changes were observed when drying at 30°C.[5][6]
Q5: What analytical techniques are recommended for detecting polymorphic changes in this compound?
A5: Several analytical techniques can be used to characterize the solid-state properties and identify polymorphic forms of this compound. These include X-ray Powder Diffraction (XRPD), Near-Infrared (NIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1][2][5] High-Performance Liquid Chromatography (HPLC) is suitable for assessing chemical purity and detecting degradation products.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected changes in dissolution profile. | Polymorphic transformation from dihydrate to anhydrate or monohydrate form, which have different dissolution rates.[1][2] | 1. Confirm the polymorphic form using XRPD or DSC (see protocols below).2. Review storage conditions (temperature and humidity). Ensure the container is tightly sealed.3. If the material has been exposed to high temperatures or low humidity, consider that a transformation may have occurred. |
| Powder X-Ray Diffraction (XRPD) pattern differs from the reference standard. | The sample may have undergone dehydration to the anhydrate or monohydrate form. | 1. Compare the obtained XRPD pattern with reference patterns for the anhydrate and monohydrate forms.2. Analyze a fresh, properly stored sample to confirm the reference pattern.3. Investigate the storage history of the sample for exposure to heat or low humidity. |
| Observation of weight loss in Thermogravimetric Analysis (TGA) at temperatures below the dehydration point of the dihydrate. | This could indicate the presence of the less stable monohydrate or surface water. | 1. Quantify the weight loss to determine if it corresponds to the theoretical water content of the dihydrate, monohydrate, or a mixture.2. Correlate TGA results with DSC to identify any endothermic events associated with dehydration. |
| Increased levels of impurities detected by HPLC after storage. | Chemical degradation, which can be accelerated by elevated temperatures.[7] | 1. Review the storage temperature. An accelerated stability study showed a slight increase in impurities B and H at 40°C and 50°C after 3 and 6 months.[7]2. Ensure storage at recommended temperatures (-20°C for long-term).[4] |
Quantitative Data on Stability
Table 1: Summary of Accelerated Stability Study of Erythromycin A
| Storage Temperature | Duration | Observation | Impurity B Level | Impurity H Level |
| -20°C | 6 months | No decrease in potency observed. Considered stable.[4][7] | 0.7% | 0.2% |
| 25°C | 6 months | The amount of erythromycin A remained unchanged.[4][7] | - | - |
| 40°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed.[4][7] | - | - |
| 50°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed, with a slight increase in impurities B and H.[4][7] | 1.3% (after 6 months) | 0.8% (after 6 months) |
Key Experimental Protocols
X-Ray Powder Diffraction (XRPD) for Polymorph Identification
Objective: To identify the crystalline form of Erythromycin A.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle. Ensure minimal pressure to avoid inducing phase transformations.
-
Sample Mounting: Pack the powdered sample into a standard XRPD sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for this compound, anhydrate, and monohydrate to identify the polymorphic form(s) present.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the thermal transitions, such as dehydration and melting, of Erythromycin A.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the pan with a lid. For dehydration studies, a pinhole lid is recommended to allow for the escape of water vapor.
-
Instrument Setup:
-
Temperature Range: 25°C to 200°C.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks. Dehydration of the dihydrate is typically observed as a broad endotherm, while melting of the anhydrate occurs at a higher temperature.
Thermogravimetric Analysis (TGA) for Water Content
Objective: To quantify the water content in the Erythromycin A sample.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Temperature Range: 25°C to 250°C.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Place the sample pan in the TGA furnace. Start the heating program and record the weight loss as a function of temperature.
-
Data Analysis: Determine the percentage of weight loss corresponding to the dehydration step. Compare this with the theoretical water content for this compound (~4.7%).
Visualizations
Caption: Workflow for investigating suspected polymorphic transformation.
Caption: Decision tree for troubleshooting storage-induced changes.
References
- 1. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Phase transformations of this compound during pelletisation and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. cdn.who.int [cdn.who.int]
- 8. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of Erythromycin A Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Erythromycin (B1671065) A degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Erythromycin A?
A1: Erythromycin A is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1] Under acidic conditions, the primary degradation pathway involves an intramolecular cyclization to form the inactive degradation product, anhydroerythromycin A.[1][2] Another reported pathway is the slow loss of the cladinose (B132029) sugar.[3] In weakly alkaline solutions, hydrolysis of the lactone ring can occur.[4]
Q2: What are the major degradation products of Erythromycin A?
A2: The most significant degradation product formed under acidic conditions is anhydroerythromycin A.[1][2] Other potential degradation products include erythromycin A enol ether, which can be in equilibrium with the parent drug in acidic solutions, and pseudoerythromycin A enol ether, which can form under weakly alkaline conditions.[4][5]
Q3: Which analytical techniques are most suitable for identifying and characterizing Erythromycin A degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical tool for separating and quantifying Erythromycin A and its degradation products. For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used in detailed kinetic studies of Erythromycin A degradation.[3][7]
Q4: What are the typical stress conditions used in forced degradation studies of Erythromycin A?
A4: Forced degradation studies for Erythromycin A typically involve exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3-30% H₂O₂) conditions.[1][8] Thermal and photolytic stress conditions are also applied to assess stability, although Erythromycin A is generally found to be relatively stable under these conditions.[1] The goal is to achieve a target degradation of 5-20%.[8]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Erythromycin A and its degradation products by HPLC.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the basic Erythromycin molecule and residual silanol (B1196071) groups on the silica-based stationary phase.[1] - Column overload due to high sample concentration. - Mismatched solvent between the sample and the mobile phase. | - Use a base-deactivated or end-capped column. - Adjust the mobile phase pH to suppress silanol ionization (pH > 7). - Incorporate a competing base like triethylamine (B128534) into the mobile phase. - Dilute the sample and re-inject. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH. - Temperature variations. - Column degradation. | - Ensure the mobile phase is thoroughly mixed and degassed. Use a buffer to maintain a stable pH. - Use a column oven to maintain a constant temperature.[9] - If retention times consistently decrease and peak shape deteriorates, replace the column. |
| Co-elution of Degradation Products | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). - Try a different stationary phase with alternative selectivity. - Employ a higher-resolution column (e.g., smaller particle size, longer column). |
| No Degradation Observed | - Stress conditions are too mild. | - Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of the stress study. |
| Loss of Total Peak Area | - Formation of degradation products that do not absorb UV light at the detection wavelength. - Precipitation of degradants. - Adsorption of analytes to vials. | - Use a mass spectrometer (LC-MS) for detection, as it is not dependent on a chromophore. - Visually inspect sample vials for precipitate. If observed, try a different solvent for sample preparation. - Use silanized glass vials to minimize adsorption. |
| Baseline Noise or Drift | - Contaminated mobile phase. - Detector lamp aging. - Air bubbles in the system. | - Use high-purity solvents and freshly prepared mobile phase.[10] - Replace the detector lamp if it has exceeded its lifetime. - Degas the mobile phase and prime the pump to remove air bubbles.[10] |
Quantitative Data Summary
The following table summarizes the typical degradation behavior of Erythromycin A under various forced degradation conditions. The extent of degradation can vary based on specific experimental parameters.
| Stress Condition | Reagent/Parameter | Temperature | Time | Approximate Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 hours | ~10-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | ~10-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | ~10-20% |
| Thermal | 80°C (Solid State) | 48 hours | < 5% | |
| Photolytic | UV Light (254 nm) | Room Temperature | 24 hours | < 5% |
Note: These values are approximate and intended to provide a general guideline. Actual degradation percentages will depend on the specific experimental setup.[8]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Erythromycin A
This protocol outlines a general stability-indicating HPLC method for the analysis of Erythromycin A and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium (B1175870) Acetate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Prepare a stock solution of Erythromycin A in a mixture of acetonitrile and water (1:1 v/v) at a concentration of 1 mg/mL.
-
For forced degradation samples, after the stress period, neutralize the acidic and basic samples before dilution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: LC-MS for Identification of Degradation Products
This protocol provides a general approach for the identification of Erythromycin A degradation products using LC-MS.
1. Liquid Chromatography (LC) Conditions:
-
Use the same HPLC method as described in Protocol 1 or a compatible method with volatile mobile phases (e.g., using ammonium formate (B1220265) or formic acid instead of non-volatile buffers).
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
Scan Mode: Full scan mode to detect all ions and product ion scan (tandem MS) to obtain fragmentation patterns of parent ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
3. Data Analysis:
-
Determine the accurate mass of the parent and fragment ions.
-
Propose elemental compositions for the degradation products based on the accurate mass.
-
Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them with the fragmentation of the parent drug. The m/z value for Erythromycin A is typically observed at 734.46 [M+H]⁺.[6] Common degradation products will have different m/z values, for example, anhydroerythromycin A has an m/z of 716.4 [M+H]⁺.
Visualizations
Caption: Acid-catalyzed degradation pathways of Erythromycin A.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Erythromycin Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome erythromycin (B1671065) resistance in clinical isolates of Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in Staphylococcus aureus?
A1: Staphylococcus aureus primarily develops resistance to erythromycin through three main mechanisms:
-
Target Site Modification: This is the most widespread mechanism and often confers cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[1] The erm genes (ermA, ermC, ermT) encode for methylase enzymes that modify the 23S rRNA component of the bacterial ribosome.[1][2] This modification reduces the binding affinity of erythromycin to its target, rendering the antibiotic ineffective.[2] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[1][3]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[2] Efflux systems are primarily mediated by genes such as msrA and msrB, which code for ATP-binding cassette (ABC) transporters.[1][2][4] This typically confers resistance to macrolides and streptogramin B antibiotics (MS phenotype).[2]
-
Enzymatic Inactivation: Less commonly, S. aureus can produce enzymes that inactivate erythromycin. These can include esterases (encoded by ere genes) or phosphotransferases (encoded by mph genes) that modify the antibiotic molecule, preventing it from binding to the ribosome.[1][2]
A previously unknown mechanism of resistance has also been suggested, involving a permeability barrier at the cell wall level, which decreases the uptake of the antibiotic into the cells, particularly in highly resistant strains.[5]
Q2: How can I determine the resistance phenotype (inducible vs. constitutive MLSB) in my S. aureus isolates?
A2: The D-test is a standard and reliable method for differentiating between inducible and constitutive MLSB resistance phenotypes in erythromycin-resistant S. aureus isolates.[3] This test is crucial because infections with inducible resistance may fail clindamycin (B1669177) therapy, even if the isolate initially appears susceptible in vitro.[6][7]
Q3: What are some promising strategies to overcome erythromycin resistance in S. aureus?
A3: Several strategies are being explored to restore the efficacy of erythromycin or to find alternative treatments for resistant S. aureus infections:
-
Combination Therapy: Using erythromycin in combination with other compounds can create a synergistic or additive effect, overcoming resistance. This can involve combining erythromycin with:
-
Other Antibiotics: A combination of penicillin and erythromycin has shown synergistic effects against strains with inducible resistance to both.[8]
-
Non-Antibiotic Compounds: Various compounds have been shown to reduce the Minimum Inhibitory Concentration (MIC) of erythromycin.[6][9]
-
Natural Products: Compounds like caffeic acid, tannic acid, and nerol (B1678202) have demonstrated synergistic or additive effects with erythromycin against some staphylococcal strains.[10][11][12]
-
-
Efflux Pump Inhibitors (EPIs): These compounds block the efflux pumps that expel erythromycin from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic.[13][14] Plant-derived compounds (phytochemicals) and other synthetic molecules are being investigated as potential EPIs.[14][15]
-
Novel Antimicrobial Agents: The development of new classes of antibiotics and alternative therapies is crucial for combating multidrug-resistant S. aureus.[16][17] This includes exploring novel drug targets and therapeutic strategies.[16][18]
Troubleshooting Guides
Problem: My S. aureus isolate is resistant to erythromycin, and I want to investigate potential synergistic drug combinations.
Solution:
-
Determine the MIC of Erythromycin and the Test Compound: First, establish the baseline resistance by determining the Minimum Inhibitory Concentration (MIC) of erythromycin for your isolate. You will also need to determine the MIC of the compound you wish to test in combination.
-
Perform a Checkerboard Assay: This is the standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: The results of the checkerboard assay are used to calculate the FIC index, which quantifies the nature of the interaction.
-
FIC Index Interpretation:
-
≤ 0.5: Synergy
-
> 0.5 to ≤ 1.0: Additive
-
> 1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism
-
-
Problem: I suspect my erythromycin-resistant isolate has an active efflux pump. How can I test this?
Solution:
-
MIC Determination with an Efflux Pump Inhibitor (EPI): A common initial approach is to determine the MIC of erythromycin in the presence and absence of a known broad-spectrum EPI, such as carbonyl cyanide m-chlorophenylhydrazine (CCCP) or reserpine. A significant reduction in the erythromycin MIC in the presence of the EPI suggests the involvement of an efflux mechanism.
-
Ethidium (B1194527) Bromide Accumulation Assay: This is a more direct method to measure efflux pump activity. Efflux pumps in S. aureus can often transport ethidium bromide. In the presence of an active efflux pump, the intracellular accumulation of ethidium bromide will be low. Adding an EPI will block the pump, leading to increased intracellular fluorescence.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., msrA, norA, mepA). Overexpression of these genes compared to a susceptible control strain can confirm the genetic basis of the efflux-mediated resistance.
Data Presentation
Table 1: Effect of Potential Inhibitors on Erythromycin MIC in S. aureus
| Compound | Fold Reduction in Erythromycin MIC | Reference |
| Doxorubicin | 8-fold | [6] |
| Neomycin | 16-fold | [6] |
| Omeprazole | Significant reduction | [6][9] |
| Quinine | Combated and reversed resistance | [6][9] |
| Ketoprofen | 8-fold | [6] |
| Fosfomycin | Combated and reversed resistance | [6][9] |
Table 2: Synergistic and Additive Effects of Natural Compounds with Erythromycin against S. aureus
| Compound | Observed Effect | Reference |
| Caffeic Acid | Synergistic or Additive (strain dependent) | [10][11] |
| Protocatechuic Acid Ethyl Ester | Synergistic or Additive (strain dependent) | [19] |
| Tannic Acid | Synergistic | [12] |
| Nerol | Synergistic | [12] |
| δ-Carene | Synergistic | [20] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the S. aureus isolate overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of erythromycin in MHB in a 96-well microtiter plate. The concentration range should span the expected MIC of the isolate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Microdilution Assay
-
Preparation: Prepare serial dilutions of two compounds (e.g., erythromycin and a potential synergizer) in a 96-well plate. Drug A is diluted serially along the rows, and Drug B is diluted serially along the columns.
-
Inoculation: Add the standardized bacterial inoculum (as prepared for MIC testing) to all wells.
-
Incubation: Incubate the plate under the same conditions as for the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B. Interpret the FICI as described in the troubleshooting guide.
Protocol 3: D-Test for Inducible Clindamycin Resistance
-
Inoculation: Prepare a lawn of the S. aureus isolate on a Mueller-Hinton agar plate, as for a standard disk diffusion test.
-
Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.
-
Incubation: Incubate the plate overnight at 35-37°C.
-
Interpretation:
-
D-zone Positive: A flattening of the zone of inhibition around the clindamycin disk, in the area adjacent to the erythromycin disk, creates a "D" shape. This indicates inducible MLSB resistance.
-
D-zone Negative: The inhibition zones around both disks are circular. If the isolate is resistant to erythromycin and susceptible to clindamycin with no "D" zone, it suggests an MS phenotype (likely efflux). If the isolate is resistant to both, it indicates constitutive MLSB resistance.
-
Visualizations
Caption: Major mechanisms of erythromycin resistance in S. aureus.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationship of an efflux pump inhibitor strategy.
References
- 1. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The strongest resistance of Staphylococcus aureus to erythromycin is caused by decreasing uptake of the antibiotic into the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caffeic Acid and Erythromycin: Antibacterial and Synergistic Effects on Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 14. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
- 15. aimspress.com [aimspress.com]
- 16. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Novel strategies for combatting anti-bacterial resistance [rsc.org]
- 19. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Erythromycin A Dihydrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of Erythromycin (B1671065) A dihydrate in pharmaceutical formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation development.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question: My Erythromycin A dihydrate formulation is showing significant degradation during stability studies. What are the most likely causes?
Answer: Significant degradation of this compound is most commonly attributed to two primary factors: pH and moisture.
-
pH: Erythromycin A is highly susceptible to degradation in both acidic and alkaline conditions.[1] In acidic environments (pH < 6.0), it undergoes intramolecular cyclization to form inactive degradation products like anhydroerythromycin A.[2][3] In alkaline conditions, hydrolysis of the lactone ring can occur.[2] The optimal pH for the stability of Erythromycin A in aqueous solutions is around 7.0-7.5.
-
Moisture: The dihydrate form of Erythromycin A can lose its water molecules, especially at elevated temperatures, potentially converting to an anhydrate or monohydrate form, which may have different dissolution and stability profiles.
Question: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could these be?
Answer: Unexpected peaks are likely degradation products of Erythromycin A. The primary degradation products depend on the stress condition:
-
Acidic Conditions: The major degradation products are anhydroerythromycin A and erythromycin A enol ether.[2]
-
Alkaline Conditions: In weakly alkaline solutions, pseudoerythromycin A enol ether can be formed through hydrolysis of the lactone ring and subsequent reactions.[1]
-
Oxidative Stress: Erythromycin A can also degrade under oxidative conditions, although the specific degradation products are less commonly detailed in introductory literature.
It is crucial to use a validated stability-indicating HPLC method that can effectively separate the parent drug from all potential degradation products.[4]
Question: How can I minimize the degradation of this compound in my liquid formulation?
Answer: To enhance the stability of this compound in liquid formulations, consider the following strategies:
-
pH Control: Maintain the pH of the formulation between 7.0 and 7.5 using a suitable buffering system.
-
Solvent Selection: While Erythromycin A is soluble in various organic solvents, the presence of water accelerates degradation. Minimizing water content or using co-solvents can improve stability.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.
-
Storage Conditions: Store the formulation at controlled room temperature or under refrigeration, protected from light.
Question: Are there specific excipients I should avoid when formulating with this compound?
Answer: Yes, certain excipients can promote the degradation of Erythromycin A. It is crucial to conduct compatibility studies. For instance, acidic excipients can lower the micro-environmental pH and accelerate degradation. Some studies have shown incompatibilities with certain lubricants like stearic acid and magnesium stearate (B1226849).
Quantitative Data on Erythromycin A Stability
The following tables summarize quantitative data on the stability of Erythromycin A under different conditions.
Table 1: Effect of pH on the Degradation Rate of Erythromycin A
| pH | Degradation Rate Constant (k) | Reference |
| 7.0 | Baseline | [5] |
| 8.0 | 0.0022 h⁻¹ | [5] |
| 9.0 | 0.0088 h⁻¹ | [5] |
| 10.0 | Increased degradation rate | [5] |
Table 2: Thermal Degradation of Erythromycin A
| Temperature | Storage Duration | Observation | Reference |
| -20°C | 6 months | No significant change in Erythromycin A amount. | [6] |
| 25°C | 6 months | No significant change in Erythromycin A amount. | [6] |
| 40°C | 3 and 6 months | Slight decrease in Erythromycin A amount. | [6] |
| 50°C | 3 and 6 months | Slight decrease in Erythromycin A amount. Increase in impurities B and H. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place 10 mg of solid this compound in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify Erythromycin A and its degradation products in stability samples.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 6.5-7.5) and an organic modifier like acetonitrile (B52724) or methanol. A common mobile phase consists of acetonitrile, methanol, 0.2 M ammonium acetate, and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 215 nm.[4]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the stability of this compound.
Caption: Acidic degradation pathway of this compound.
Caption: Alkaline degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for formulation instability.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
Technical Support Center: Minimizing Epimerization of Erythromycin A
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing epimerization of Erythromycin (B1671065) A during chemical synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Erythromycin A synthesis?
A1: Epimerization is the change in the configuration of one of several chiral centers in a molecule. Erythromycin A has multiple stereocenters, and the hydrogen atom at the C-2 position, adjacent to the ketone at C-3, is particularly susceptible to removal under basic conditions. This leads to the formation of an enolate intermediate, and subsequent reprotonation can result in a mixture of the desired C-2 epimer and its undesired stereoisomer. This can significantly impact the biological activity of the final compound.
Q2: At which positions is Erythromycin A most susceptible to epimerization?
A2: The most common site of epimerization in Erythromycin A and its derivatives is the C-2 position due to the acidity of the proton alpha to the C-3 ketone. The C-10 position can also be susceptible to epimerization, especially in derivatives where the C-9 ketone and C-11 hydroxyl have been modified. For instance, C-10 epimeric mixtures of some derivatives can be isomerized under basic conditions to the more stable 10R-isomer[1].
Q3: What are the primary factors that promote epimerization during the synthesis of Erythromycin A derivatives?
A3: The primary factors include:
-
Base: The strength and steric bulk of the base used can influence the rate of proton abstraction at C-2.
-
Solvent: The polarity and proticity of the solvent can affect the stability of the enolate intermediate and the kinetics of reprotonation.
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.
-
Reaction Time: Prolonged exposure to basic conditions can lead to a higher proportion of the epimerized product, often favoring the thermodynamically more stable epimer.
Q4: How can I detect and quantify the extent of epimerization?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying epimers of Erythromycin A and its derivatives[2][3]. ¹H NMR spectroscopy can also be used to determine the ratio of epimers by integrating the signals of protons that have different chemical shifts in the two isomers.
Troubleshooting Guides
Issue 1: Significant formation of the C-2 epimer during a base-mediated reaction (e.g., acylation, alkylation).
Troubleshooting Steps:
-
Choice of Base:
-
Problem: Strong, non-bulky bases (e.g., sodium hydride, potassium tert-butoxide) can rapidly deprotonate the C-2 position, leading to extensive epimerization.
-
Solution: Opt for weaker or sterically hindered non-nucleophilic bases. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are less likely to cause significant epimerization. For reactions requiring stronger bases, consider using a lithium base such as lithium diisopropylamide (LDA) at low temperatures, as the resulting lithium enolate may be more stable and less prone to rapid equilibration.
-
-
Reaction Temperature:
-
Problem: Elevated temperatures provide the activation energy for enolate formation and subsequent epimerization.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many base-mediated reactions with Erythromycin A, temperatures between -78 °C and 0 °C are recommended.
-
-
Solvent Selection:
-
Problem: Protic solvents can facilitate proton exchange and promote epimerization. Polar aprotic solvents can stabilize the enolate, potentially leading to more epimerization.
-
Solution: Use non-polar, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to minimize enolate stabilization and proton exchange.
-
-
Reaction Time:
-
Problem: Longer reaction times increase the exposure of the molecule to conditions that favor epimerization.
-
Solution: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
-
Issue 2: Epimerization observed during the protection or deprotection of hydroxyl groups.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
Problem: Protecting groups that require strongly basic or acidic conditions for their introduction or removal can induce epimerization.
-
Solution: Employ protecting groups that can be applied and removed under mild, neutral, or near-neutral conditions. For example, silyl (B83357) ethers (e.g., TBS, TIPS) can be introduced using silyl chlorides and a mild base like imidazole (B134444) and removed with a fluoride (B91410) source (e.g., TBAF) or mild acid. The use of bulky protecting groups on nearby hydroxyls may also sterically hinder the approach of a base to the C-2 proton[4].
-
-
pH Control during Aqueous Workup:
-
Problem: Acidic or basic aqueous workups can lead to epimerization.
-
Solution: Maintain a neutral pH during extraction and washing steps. Use buffered solutions (e.g., saturated aqueous ammonium (B1175870) chloride for quenching base-mediated reactions, or saturated aqueous sodium bicarbonate for quenching acid-mediated reactions) to carefully control the pH.
-
Quantitative Data Summary
While specific quantitative data on C-2 epimerization of Erythromycin A under various synthetic conditions is scarce in the public domain, the following table summarizes qualitative and semi-quantitative findings from related macrolide chemistry.
| Parameter | Condition | Impact on Epimerization | Reference |
| Base | Strong, non-hindered (e.g., NaH) | High | General Organic Chemistry Principles |
| Weak, hindered (e.g., DIPEA) | Low | General Organic Chemistry Principles | |
| Temperature | High (e.g., > 25 °C) | High | General Organic Chemistry Principles |
| Low (e.g., -78 °C to 0 °C) | Low | General Organic Chemistry Principles | |
| Solvent | Polar Protic (e.g., Methanol) | High | [5] |
| Aprotic Non-polar (e.g., THF) | Low | General Organic Chemistry Principles | |
| Reaction Time | Prolonged | High | General Organic Chemistry Principles |
| Minimized | Low | General Organic Chemistry Principles | |
| Protecting Groups | Requiring harsh conditions | High | [6] |
| Removable under mild conditions | Low | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of Erythromycin A with Minimized Epimerization
-
Preparation: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve Erythromycin A (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the cooled solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete (typically within 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Analyze the purified product by HPLC and ¹H NMR to determine the ratio of epimers.
Protocol 2: HPLC Method for Separation of Erythromycin A and its Epimers
While specific conditions may need optimization for different derivatives, a reverse-phase HPLC method is generally effective.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH can be optimized, often slightly basic to improve peak shape) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 215 nm) is suitable for macrolides.
-
Temperature: Running the column at an elevated temperature (e.g., 40-60 °C) can improve peak resolution.
Visualizations
Caption: Base-catalyzed epimerization of Erythromycin A at the C-2 position via a planar enolate intermediate.
Caption: A logical workflow for troubleshooting and minimizing epimerization in Erythromycin A synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. Epimerization of erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the analytical separation of Erythromycin (B1671065) A from its related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Erythromycin A?
A1: Erythromycin is a biological product that contains several structurally related variants and impurities formed during biosynthesis and degradation. Key related substances include Erythromycin B, Erythromycin C, Erythromycin E, and N-Demethylerythromycin A.[1][2] Degradation, particularly under acidic conditions, can lead to the formation of anhydroerythromycin A and erythromycin A enol ether.[3][4]
Q2: Why is the separation of Erythromycin A and its impurities challenging?
A2: The analytical separation of Erythromycin A is complex due to several factors:
-
Structural Similarity: Many impurities are structurally very similar to Erythromycin A, making them difficult to resolve chromatographically.
-
Low UV Absorbance: Erythromycin and its related compounds have a weak UV chromophore, which necessitates the injection of large sample amounts for adequate sensitivity, potentially leading to column overloading.[5]
-
pH Sensitivity: Erythromycin is unstable in acidic conditions (pH below 6.0), where it can degrade to form inactive products like anhydroerythromycin A.[6] This requires careful control of the mobile phase pH.
-
Multiple Impurities: The presence of numerous biosynthetic and degradation-related impurities complicates the chromatogram.[5]
Q3: What are forced degradation studies, and why are they important for Erythromycin A analysis?
A3: Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[7] These studies are crucial for:
-
Identifying Potential Degradants: They help in identifying the likely degradation products that could form under various storage and handling conditions.[7]
-
Method Validation: Forced degradation studies are essential for developing and validating stability-indicating analytical methods that can effectively separate the drug from its degradation products.[8]
-
Understanding Degradation Pathways: This information is vital for formulation development, determining storage conditions, and establishing the shelf-life of the drug product.[3]
Q4: Under which conditions is Erythromycin known to be unstable?
A4: Erythromycin is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3][8] It is relatively stable under thermal and photolytic stress.[3][8]
Troubleshooting Guide
Chromatography & Separation Issues
Q5: I am observing poor peak shape (tailing or fronting) for Erythromycin A. What are the possible causes and solutions?
A5: Poor peak shape is a common issue in the HPLC analysis of basic compounds like Erythromycin.
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic amine group of erythromycin, causing peak tailing.
-
Column Overloading: Injecting too much sample due to low UV absorbance can lead to peak distortion.[9]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of erythromycin can result in poor peak shape.[10]
-
Column Degradation: Loss of stationary phase or a blocked column frit can distort peaks.[9][11]
-
-
Solutions:
-
Optimize Mobile Phase pH: Use a mobile phase with a higher pH (e.g., 8-11) to suppress the ionization of erythromycin, which can improve peak symmetry.[6]
-
Use End-Capped Columns: Employ end-capped HPLC columns to minimize silanol interactions.
-
Reduce Injection Volume/Concentration: If column overloading is suspected, try diluting the sample or reducing the injection volume.[9]
-
Column Maintenance: Use a guard column and regularly flush the column to prevent contamination and degradation.[9] If the problem persists, the column may need to be replaced.[11]
-
Q6: I am having difficulty achieving adequate resolution between Erythromycin A and Erythromycin B. How can I improve this?
A6: Achieving baseline separation between Erythromycin A and the closely related Erythromycin B is a common challenge.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inadequate column chemistry.
-
Incorrect column temperature.
-
-
Solutions:
-
Adjust Mobile Phase Composition: Fine-tune the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A slight modification can significantly impact selectivity.
-
Optimize pH: The pH of the mobile phase can alter the ionization state of the analytes and thus their retention, potentially improving resolution.[10]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of the analytes and the column.
-
Select a Different Column: Consider a column with a different stationary phase chemistry that may offer better selectivity for this critical pair.
-
Q7: My retention times are shifting from one injection to the next. What could be the cause?
A7: Retention time variability can compromise the reliability of your analytical method.
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or pH shifts in an inadequately buffered solution.[6]
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[6]
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times.
-
-
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient duration (e.g., 10-20 column volumes) before starting a sequence of analyses.[6]
-
Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[6]
-
System Maintenance: Regularly check and maintain the HPLC pump to ensure a consistent flow rate.
-
Detection & Sensitivity Issues
Q8: The sensitivity of my method is low, and I am getting a poor signal-to-noise ratio. How can I improve this?
A8: Low sensitivity is a known challenge due to the weak UV chromophore of erythromycin.
-
Possible Causes:
-
Suboptimal Detection Wavelength: The chosen wavelength may not be optimal for erythromycin and its impurities.
-
On-Column Degradation: If the mobile phase is too acidic, the analyte may be degrading during the analysis.[6]
-
Poor Ionization (LC-MS): In mass spectrometry, the mobile phase composition and pH can significantly affect ionization efficiency.[6]
-
-
Solutions:
-
Optimize Wavelength: While 215 nm is commonly used, it's advisable to determine the optimal wavelength for your specific analytes.
-
Use Mass Spectrometry (MS) Detection: MS detection is often preferred over UV for its higher sensitivity and specificity for erythromycin analysis.[5]
-
Adjust Mobile Phase for MS: For LC-MS, use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.
-
Check Mobile Phase pH: Ensure the mobile phase pH is in a range where erythromycin is stable (neutral to alkaline).[6]
-
Quantitative Data Summary
The following tables provide a summary of typical chromatographic conditions and retention times for the separation of Erythromycin A and its related impurities.
Table 1: Example HPLC Method Parameters for Erythromycin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[8] | Inertsil ODS C18 (4.6 x 150 mm)[12] |
| Mobile Phase | Gradient of 0.4% ammonium hydroxide (B78521) in water and methanol[8] | Isocratic: Phosphate (B84403) buffer (0.02 M, pH 6.5)-acetonitrile (40:60, V/V)[12] |
| Flow Rate | Not Specified | 1.0 mL/min[12] |
| Column Temperature | Not Specified | 35°C[12] |
| Detection | 215 nm[8] | 215 nm[12] |
Table 2: Relative Retention Times of Erythromycin Impurities (USP Method)
| Compound | Relative Retention Time (with respect to Erythromycin A) |
| Erythromycin Related Compound N (N-demethylerythromycin A) | ~0.56[1] |
| Erythromycin C | ~0.61[1] |
| Erythromycin A | 1.0[1] |
| Erythromycin B | ~1.6[1] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Erythromycin and Impurities
This protocol is a generalized procedure based on common practices for the analysis of Erythromycin A and its related substances.
1. Materials and Reagents:
-
Erythromycin reference standard and samples
-
HPLC grade acetonitrile and methanol
-
Dipotassium hydrogen phosphate or ammonium acetate (B1210297) (for buffer preparation)
-
Orthophosphoric acid or ammonium hydroxide (for pH adjustment)
-
HPLC grade water
2. Chromatographic Conditions (Example):
-
Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 70°C[13]
-
Detection: UV at 215 nm
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Erythromycin reference standard in the mobile phase to create a stock solution. Dilute as needed to prepare working standards.
-
Sample Solution: Accurately weigh a sample containing Erythromycin, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[14]
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions to establish retention times and response factors.
-
Inject the sample solutions for analysis.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure for inducing acid degradation of Erythromycin.
1. Objective: To assess the degradation of Erythromycin under acidic conditions.[3]
2. Procedure:
-
Dissolve a known amount of Erythromycin in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add an equal volume of 1 N hydrochloric acid (HCl).[3]
-
Keep the solution at room temperature for a specified period (e.g., one week).[5]
-
After the designated time, withdraw a sample and neutralize it with an equivalent amount of 1 N sodium hydroxide (NaOH).[3]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.[3]
Visualizations
Caption: General experimental workflow for HPLC analysis of Erythromycin A.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Simplified acidic degradation pathway of Erythromycin A.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. newdruginfo.com [newdruginfo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Erythromycin A and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Erythromycin (B1671065) A and its semi-synthetic derivative, Azithromycin (B1666446). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document serves as a critical resource for researchers in microbiology and drug development.
Introduction to the Macrolides
Erythromycin A, a 14-membered macrolide, and Azithromycin, a 15-membered azalide, are both cornerstone antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit of susceptible bacteria.[1] Azithromycin was developed through the rational modification of Erythromycin A, a structural change that significantly enhances its stability in acidic environments and alters its pharmacokinetic profile, leading to improved tissue penetration and a longer half-life.[1] These differences underpin their distinct antibacterial activities and clinical applications.
Comparative In Vitro Susceptibility
The in vitro activities of Erythromycin A and Azithromycin are commonly compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values—concentrations required to inhibit 50% and 90% of isolates, respectively—for key respiratory pathogens.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | Erythromycin A | 0.03 | 0.06 |
| Azithromycin | 0.06 | 0.125 | |
| Haemophilus influenzae | Erythromycin A | 4.0 | 8.0 |
| Azithromycin | 1.0 | 2.0 | |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin A | 0.25 | 0.5 |
| Azithromycin | 0.5 | 1.0 |
Data compiled from multiple sources. Note that specific values can vary between studies.[2]
Analysis of the MIC data reveals that while both macrolides are potent against S. pneumoniae, Erythromycin A is often slightly more active in vitro. However, Azithromycin demonstrates substantially greater activity against the Gram-negative pathogen H. influenzae, a key advantage in treating respiratory tract infections where this organism is prevalent.[2] For methicillin-susceptible S. aureus, Erythromycin A shows slightly lower MIC values.
Bactericidal Activity and Pharmacodynamics
Beyond static inhibition, the dynamics of bacterial killing are critical. Time-kill kinetics and the post-antibiotic effect (PAE) offer deeper insights into the pharmacodynamic properties of these agents.
Time-Kill Kinetics
Time-kill assays measure the rate and extent of bacterial killing over time. Studies have shown that both agents can be bactericidal, typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
A comparative study on Streptococcus pneumoniae demonstrated that while both antibiotics reduce bacterial load, their kinetics can differ. In vitro killing curves showed a decrease of 2 log₁₀ within 2 and 3 hours for Azithromycin and Erythromycin, respectively.[3][4][5] Azithromycin is often bactericidal at two times its MIC, whereas Erythromycin may require concentrations up to eight times its MIC to achieve the same effect against pneumococci.[6]
Table 2: Comparative Time-Kill Data against S. pneumoniae
| Antibiotic | Concentration | Time (hours) | Log₁₀ Reduction (CFU/mL) |
| Azithromycin | 1x MIC | 2 | ~2.0 |
| Erythromycin A | 1x MIC | 3 | ~2.0 |
Data generalized from in vitro studies.[3][4][5]
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Both macrolides exhibit a significant PAE.
Table 3: Comparative Post-Antibiotic Effect (PAE) against Streptococci
| Organism | Antibiotic | PAE (hours) |
| S. pyogenes | Azithromycin | 3.5 |
| Erythromycin A | 4.3 | |
| S. pneumoniae | Azithromycin | 3.5 |
| Erythromycin A | 4.1 | |
| S. sanguis | Azithromycin | 2.4 |
| Erythromycin A | 4.3 |
Data from a study exposing bacteria to 10x MIC of the antibiotic.[7]
The data indicates that both drugs induce a clinically relevant PAE, with Erythromycin A showing a slightly longer effect against certain streptococcal species under the tested conditions.[7]
Mechanisms of Action and Resistance
Erythromycin A and Azithromycin share a primary mechanism of action but are affected by common resistance pathways. The two predominant mechanisms of acquired resistance are target-site modification and active drug efflux.
Caption: Comparative mechanism of action and primary resistance pathways for macrolides.
-
Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode methyltransferases. These enzymes add methyl groups to the 23S rRNA at the antibiotic binding site, reducing drug affinity and conferring broad resistance to macrolides, lincosamides, and streptogramin B (MLSᴮ phenotype).
-
Macrolide Efflux: This mechanism involves efflux pumps that actively transport macrolides out of the bacterial cell. It is commonly encoded by mef (macrolide efflux) genes. This pathway confers resistance to 14- and 15-membered macrolides (M phenotype).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for the key assays cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of Erythromycin A and Azithromycin in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Protocol 2: Time-Kill Kinetics Assay
This protocol outlines the procedure for assessing the bactericidal or bacteriostatic activity of an antibiotic over time.
Caption: Experimental workflow for a time-kill kinetics assay.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Addition: Add Erythromycin A or Azithromycin to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a positive control tube with no antibiotic.
-
Incubation: Incubate all tubes at 35°C ± 2°C, typically with shaking to ensure aeration.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification of Viable Bacteria: Immediately perform ten-fold serial dilutions of each aliquot in a sterile saline or neutralizing buffer. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
Colony Counting: Incubate the agar plates for 18-24 hours at 35°C. After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Conclusion
The comparative analysis of Erythromycin A and Azithromycin reveals distinct profiles of antibacterial activity. While Erythromycin A may exhibit slightly greater in vitro potency against certain Gram-positive organisms, Azithromycin's enhanced activity against key Gram-negative pathogens like H. influenzae, coupled with its favorable pharmacokinetic properties, provides a significant clinical advantage in many scenarios. Understanding the quantitative differences in their MICs, killing kinetics, and post-antibiotic effects, as well as the prevalent mechanisms of resistance, is essential for informed antimicrobial stewardship and the strategic development of next-generation antibiotics.
References
- 1. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of the new oral macrolide azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of an analytical method for Erythromycin A dihydrate according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Erythromycin (B1671065) A dihydrate is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The International Council for Harmonisation (ICH) provides a framework of guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose. This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the determination of Erythromycin A dihydrate, with a focus on validation parameters as stipulated by ICH guidelines.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is a critical decision in the drug development process. Both High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are commonly employed techniques, each with its own set of advantages and limitations. The following tables summarize the key validation parameters for each method, providing a clear comparison of their performance characteristics based on published data.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Reported Performance Data |
| Linearity | |
| Range | 0.01 - 1.63 mg/mL |
| Correlation Coefficient (R²) | > 0.99[1] |
| Accuracy (% Recovery) | 96.9% – 103.2%[2] |
| Precision (% RSD) | |
| Repeatability (Intra-day) | < 2.5%[2] |
| Intermediate Precision (Inter-day) | < 2.5%[2] |
| Limit of Detection (LOD) | 0.2–0.3 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.6–0.9 ng/mL[2] |
| Specificity | The method is stability-indicating, capable of separating the main compound from its degradation products and related impurities.[2][3] |
Table 2: UV-Vis Spectrophotometric Method Validation Data
| Validation Parameter | Reported Performance Data |
| Linearity | |
| Range | 1 - 9 µg/mL[4] |
| Correlation Coefficient (R²) | 0.9873[4] |
| Accuracy (% Recovery) | 105.4%[5] |
| Precision (% RSD) | |
| Repeatability (Intra-day) | < 1% |
| Intermediate Precision (Inter-day) | < 10%[6] |
| Limit of Detection (LOD) | 2.1 µg/mL[5] |
| Limit of Quantitation (LOQ) | 6.4 µg/mL[5] |
| Specificity | Prone to interference from excipients and other UV-absorbing compounds.[7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following protocols are based on established methods for the analysis of Erythromycin.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound and its related substances.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1% aqueous orthophosphoric acid) in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 215 nm.[3]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 35 °C.[2]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to achieve a series of known concentrations within the linear range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.
3. Validation Experiments:
-
Linearity: Prepare at least five concentrations of the standard solution. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard solution at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or equipment.
-
-
Specificity: Analyze the drug substance in the presence of its impurities, degradation products, and placebo. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) should be performed to demonstrate the stability-indicating nature of the method.[2][3]
-
LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
UV-Vis Spectrophotometry
This method offers a simpler and more rapid alternative to HPLC for the assay of this compound, though it may lack the specificity of chromatographic methods.
1. Instrumentation:
-
Spectrophotometer: A UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: Methanol is a commonly used solvent.[4]
-
Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent and dilute to obtain several concentrations within the Beer-Lambert law range.
-
Sample Solution: Prepare the sample solution from the pharmaceutical dosage form in the same solvent and at a similar concentration to the standard solution.
3. Validation Experiments:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across a range of UV-Vis wavelengths to determine the λmax, which is typically around 285 nm.[4][6]
-
Linearity: Prepare a series of at least five concentrations of the standard solution. Measure the absorbance of each solution at the λmax and plot absorbance versus concentration to determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by adding known amounts of the standard solution to the sample solution and calculating the percentage recovery.
-
Precision:
-
Repeatability: Analyze multiple aliquots of the same sample solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day.
-
-
Specificity: Assess the interference from excipients by analyzing a placebo solution.
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
Workflow and Logical Relationships
The validation of an analytical method is a systematic process that follows a logical progression of experiments to demonstrate its suitability for the intended purpose.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijbio.com [ijbio.com]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Resistance Between Erythromycin A and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between Erythromycin (B1671065) A and other clinically important macrolide antibiotics. The information presented is supported by experimental data from published studies to assist researchers and professionals in understanding the nuances of macrolide resistance, informing antibiotic development, and guiding therapeutic strategies.
Introduction to Macrolide Resistance
Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria. Erythromycin A, the first macrolide to be discovered, has been widely used to treat various bacterial infections. However, the emergence and spread of resistance have limited its clinical efficacy. Cross-resistance, where resistance to one macrolide confers resistance to others, is a significant clinical challenge. The two primary mechanisms governing macrolide resistance and cross-resistance are target site modification and active drug efflux.
Target Site Modification (MLSB Phenotype): This is the most common mechanism of high-level macrolide resistance and is mediated by erm (erythromycin ribosome methylase) genes, such as ermA, ermB, and ermC.[1] These genes encode for methyltransferase enzymes that modify an adenine (B156593) residue in the 23S rRNA, the binding site for macrolides. This modification reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B).[1][2] The expression of MLSB resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin).
Active Drug Efflux (M Phenotype): This mechanism involves the active transport of macrolides out of the bacterial cell, thereby reducing the intracellular concentration of the antibiotic. This is primarily mediated by mef (macrolide efflux) genes, such as mefA and mefE.[1][2] The M phenotype confers resistance to 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin) but not to 16-membered macrolides, lincosamides, or streptogramin B antibiotics.[3]
Comparative In Vitro Activity and Cross-Resistance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the comparative activity and cross-resistance patterns between Erythromycin A and other macrolides against key bacterial pathogens with defined resistance mechanisms.
Table 1: Comparative MICs (µg/mL) of Macrolides against Streptococcus pneumoniae
| Resistance Genotype | Antibiotic | MIC50 | MIC90 | MIC Range |
| Susceptible | Erythromycin A | 0.03 | 0.06 | ≤0.015 - 0.25 |
| Clarithromycin | 0.03 | 0.06 | ≤0.015 - 0.25 | |
| Azithromycin | 0.06 | 0.12 | ≤0.015 - 0.5 | |
| Roxithromycin | 0.06 | 0.12 | ≤0.03 - 0.5 | |
| ermB (MLSB Phenotype) | Erythromycin A | >64 | >64 | 16 - >64 |
| Clarithromycin | >64 | >64 | 32 - >64 | |
| Azithromycin | >64 | >64 | 8 - >64 | |
| Roxithromycin | >64 | >64 | 16 - >64 | |
| mefE (M Phenotype) | Erythromycin A | 4.0 | 32 | 1 - 64 |
| Clarithromycin | 2.0 | 16 | 0.5 - 32 | |
| Azithromycin | 1.0 | 8.0 | 0.25 - 16 | |
| Roxithromycin | 2.0 | 16 | 0.5 - 32 |
Data synthesized from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.[2][3]
Table 2: Comparative MICs (µg/mL) of Macrolides against Staphylococcus aureus
| Resistance Genotype | Antibiotic | MIC50 | MIC90 | MIC Range |
| Susceptible (MSSA) | Erythromycin A | 0.25 | 0.5 | ≤0.12 - 1 |
| Clarithromycin | 0.12 | 0.25 | ≤0.06 - 0.5 | |
| Azithromycin | 0.5 | 1 | 0.25 - 2 | |
| Roxithromycin | 0.25 | 0.5 | ≤0.12 - 1 | |
| ermA/ermC (MLSB Phenotype - MRSA) | Erythromycin A | >128 | >128 | 16 - >128 |
| Clarithromycin | >128 | >128 | 16 - >128 | |
| Azithromycin | >128 | >128 | 8 - >128 | |
| Roxithromycin | >128 | >128 | 16 - >128 | |
| msrA (MS Phenotype - Efflux) | Erythromycin A | 8 | 32 | 2 - 64 |
| Clarithromycin | 4 | 16 | 1 - 32 | |
| Azithromycin | 2 | 8 | 0.5 - 16 | |
| Roxithromycin | 4 | 16 | 1 - 32 |
Data synthesized from multiple sources. MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. The MS phenotype, conferred by msrA, is an efflux mechanism that can be induced by erythromycin and results in resistance to macrolides and streptogramin B.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic susceptibility and the identification of resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
1. Preparation of Antibiotic Solutions:
-
Prepare stock solutions of each macrolide antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve the desired concentration range.
2. Inoculum Preparation:
-
Select 3-5 isolated colonies of the bacterial strain from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Multiplex PCR for Detection of Macrolide Resistance Genes (ermA, ermB, ermC, mefA/E)
Polymerase Chain Reaction (PCR) is a rapid and specific method for the detection of antibiotic resistance genes. A multiplex PCR allows for the simultaneous detection of multiple genes in a single reaction.[7][8]
1. DNA Extraction:
-
Extract genomic DNA from bacterial colonies using a commercial DNA extraction kit or a standard lysis protocol.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a set of primers specific for the target genes (ermA, ermB, ermC, and mefA/E).
-
Primer Sequences:
-
ermA Forward: 5'-TCTAAAAAGCATGTAAAAGAA-3'
-
ermA Reverse: 5'-CTTCGATAGTTTATTAATATTAGT-3'
-
ermB Forward: 5'-GAAAAGGGTACTCAACCAAATA-3'
-
ermB Reverse: 5'-AGTAACGGTACTTAAATTGTTTAC-3'
-
ermC Forward: 5'-TCAAAACATAATATAGATAAA-3'
-
ermC Reverse: 5'-GCTAATATTGTTTAAATCGTCAAT-3'
-
mefA/E Forward: 5'-AGTATCATTAATCACTAGTGC-3'
-
mefA/E Reverse: 5'-TTCTTCTGGTACTAAAAGTGG-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with a DNA-binding dye.
-
Determine the presence of specific resistance genes by the size of the amplified DNA fragments compared to a molecular weight marker.
Visualizing Resistance Mechanisms and Experimental Workflow
Signaling Pathway of Macrolide Resistance Mechanisms
Caption: Mechanisms of macrolide resistance in bacteria.
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for analyzing macrolide cross-resistance.
Conclusion
The cross-resistance patterns between Erythromycin A and other macrolide antibiotics are predominantly dictated by the underlying molecular resistance mechanisms. The presence of erm genes generally confers high-level cross-resistance to all macrolides, lincosamides, and streptogramin B antibiotics. In contrast, the mef-mediated efflux mechanism results in a more limited spectrum of resistance, primarily affecting 14- and 15-membered macrolides. A thorough understanding of these patterns, supported by robust in vitro data and genotypic analysis, is essential for the development of new antimicrobial agents and for guiding effective clinical treatment of bacterial infections.
References
- 1. Macrolide Resistance in Streptococcus pneumoniae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chainnetwork.org [chainnetwork.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Multiplex PCR for Simultaneous Detection of Macrolide and Tetracycline Resistance Determinants in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Erythromycin A versus Clarithromycin for Community-Acquired Pneumonia: A Comparative Guide
This guide provides a detailed comparison of Erythromycin A and Clarithromycin in the treatment of community-acquired pneumonia (CAP), drawing upon data from head-to-head clinical trials. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the efficacy, safety, and experimental protocols associated with these two macrolide antibiotics.
Executive Summary
Clarithromycin demonstrates comparable, and in some analyses, superior clinical efficacy to Erythromycin A for the treatment of community-acquired pneumonia. The primary advantage of Clarithromycin lies in its significantly better tolerability, particularly concerning gastrointestinal adverse effects, which leads to lower rates of treatment discontinuation. Pharmacokinetic advantages, such as improved acid stability and a longer half-life, allow for a more convenient twice-daily dosing regimen for Clarithromycin compared to the four-times-daily requirement for Erythromycin.
Data Presentation
The following tables summarize the quantitative data from comparative clinical trials.
Table 1: Efficacy of Clarithromycin vs. Erythromycin in CAP
| Outcome | Clarithromycin | Erythromycin | p-value | Notes |
| Clinical Success Rate (Cure or Improvement) | 95% - 97% | 90% - 96% | Not Statistically Significant | Data from multiple studies indicate comparable overall success rates.[1][2] |
| Clinical Cure Rate (Evaluable Patients) | 52% - 65% | 40% - 65% | Not Statistically Significant | Analysis of patients who completed the full course of therapy.[2][3] |
| Clinical Cure Rate (Intention-to-Treat) | 45% | 25% | p = 0.003 | Analysis of all randomized patients, showing a significant advantage for Clarithromycin.[3][4][5] |
| Radiological Response/Success | 90% - 97% | 90% - 97% | Not Statistically Significant | Similar rates of improvement or resolution of pneumonia on chest X-rays.[1][2][3] |
| Bacteriological Response | 88% (23/26) | 100% (17/17) | p = 0.287 | No statistically significant difference in pathogen eradication.[1] |
Table 2: Safety and Tolerability of Clarithromycin vs. Erythromycin in CAP
| Outcome | Clarithromycin | Erythromycin | p-value | Notes |
| Discontinuation due to Adverse Effects | 4% (4/96) | 19% (21/112) | p < 0.01 | Significantly fewer patients discontinued (B1498344) Clarithromycin.[3][4][5] |
| Incidence of Adverse Events (Mainly GI) | Lower | Twofold Higher | p < 0.05 | Erythromycin is associated with a significantly higher incidence of gastrointestinal side effects.[1][2] |
Experimental Protocols
The data presented is derived from multicenter, randomized, double-blind clinical trials. The general methodology is outlined below.
Study Design
A diagram of the typical experimental workflow is provided below.
Patient Population
-
Inclusion Criteria: Adult patients diagnosed with community-acquired pneumonia, often confirmed by radiological findings.
-
Exclusion Criteria: Patients with known hypersensitivity to macrolides, severe underlying diseases, or those who had received prior antibiotic therapy for the current illness.
Treatment Regimen
-
Clarithromycin Group: Received 250 mg of Clarithromycin orally twice a day.[1][2][3]
-
Erythromycin Group: Received 500 mg of Erythromycin stearate orally four times a day.[1][2][3]
-
Duration: Treatment typically lasted for 7 to 14 days.[1][2][3]
Efficacy and Safety Assessment
-
Clinical Response: Assessed as "cure" (complete resolution of signs and symptoms), "improvement" (partial resolution), or "failure". "Clinical success" was often defined as either a cure or an improvement.[1][2][3]
-
Radiological Response: Evaluated by comparing chest X-rays taken before and after treatment, categorized as resolution, improvement, or failure.[1][2][3]
-
Bacteriological Response: Determined by the eradication or persistence of the baseline pathogen from cultures where applicable.
-
Safety: Monitored through the recording of all adverse events, with a particular focus on gastrointestinal side effects. Discontinuation of therapy due to adverse events was a key safety endpoint.[1][2][3]
Mechanism of Action
Both Erythromycin A and Clarithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.
Erythromycin and Clarithromycin exert their bacteriostatic effects by reversibly binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[1][4] This binding action blocks the polypeptide exit tunnel, thereby inhibiting the elongation of the peptide chain and ultimately halting protein synthesis.[1][4] This prevents the bacteria from multiplying, allowing the host's immune system to clear the infection.
Clarithromycin's chemical structure, which includes a methylation of the hydroxyl group at position 6 of the lactone ring, confers greater acid stability and improved pharmacokinetic properties compared to Erythromycin. This leads to higher and more sustained plasma concentrations, contributing to its clinical efficacy and allowing for less frequent dosing.
References
A Comparative Guide to the Characterization and Certification of Erythromycin A Dihydrate as a Primary Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The establishment of Erythromycin (B1671065) A dihydrate as a primary reference standard is a critical requirement for ensuring the accuracy and reliability of analytical data in research, quality control, and drug development. This guide provides a comprehensive overview of the characterization and certification process, comparing the necessary quality attributes against established pharmacopoeial standards. Detailed experimental protocols for key analytical techniques are also presented to facilitate a deeper understanding of the certification process.
I. Comparison of Quality Attributes for Erythromycin A Dihydrate Primary Reference Standard
A primary reference standard is a substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. The certification of this compound as a primary reference standard involves rigorous testing to establish its identity, purity, and other critical physicochemical properties. The following table summarizes the typical specifications for this compound when certified as a United States Pharmacopeia (USP) Reference Standard.
| Parameter | USP Specification | Significance in a Primary Reference Standard |
| Identity | Infrared (IR) absorption spectrum corresponds to that of a known standard.[1] | Confirms the molecular structure is correct. |
| Assay (Sum of Erythromycin A, B, and C) | 85.0% to 100.5% (anhydrous basis)[1] | Determines the overall purity and content of the active macrolide components. |
| Erythromycin B | ≤ 12.0%[2] | A known related substance that must be controlled. |
| Erythromycin C | ≤ 5.0%[2] | Another key related substance requiring quantification and limitation. |
| Other Individual Related Substances | ≤ 3.0%[2] | Controls other potential process-related impurities and degradation products. |
| Water Content | ≤ 10.0%[1] | Crucial for a dihydrate form, as variations in water content affect the purity calculation. |
| Residue on Ignition | ≤ 0.2%[1] | Measures the amount of inorganic impurities. |
| Specific Rotation | -71° to -78°[1] | A measure of the stereochemical purity of the molecule. |
| Crystallinity | Meets the requirements[1] | Ensures the correct solid-state form of the material. |
II. Experimental Protocols for Certification
The certification of this compound as a primary reference standard relies on a series of well-defined analytical procedures. The following sections detail the methodologies for the key experiments.
This method is used to determine the percentage of Erythromycin A, B, and C, as well as other related substances.
-
Chromatographic System:
-
Detector: UV at 215 nm[1]
-
Column: 4.6-mm × 25-cm; packing L21, maintained at 65 °C[1]
-
Mobile Phase: A mixture of Solution A, acetonitrile, and water (5:2:1)[2]
-
Solution A: 1.75 g of dibasic potassium phosphate (B84403) in 50 mL of water, adjusted to pH 9.0, with the addition of 400 mL of water, 165 mL of tertiary butyl alcohol, and 30 mL of acetonitrile, diluted to 1000 mL with water.[2]
-
-
Flow Rate: Approximately 2 mL/min[1]
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 100 mg of USP Erythromycin RS into a 25-mL volumetric flask. Dissolve in 5 mL of methanol (B129727) and dilute with diluent to volume.[1]
-
Assay Preparation: Prepare a solution of the this compound candidate standard in the same manner as the Standard Preparation.[1]
-
Injection: Separately inject equal volumes (about 100 µL) of the Standard and Assay preparations into the chromatograph.[1]
-
Calculation: Calculate the percentage of Erythromycin A, B, and C in the candidate standard by comparing the peak responses from the Assay preparation with those from the Standard preparation.[1][2]
-
This titrimetric method is specific for the determination of water content.
-
Apparatus: A suitable Karl Fischer titrator.
-
Reagents:
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent.
-
Accurately weigh a suitable amount of the this compound candidate standard and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[4]
-
The water content is calculated from the volume of titrant consumed.
-
This method is employed to identify and quantify any residual organic solvents from the manufacturing process.
-
Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column appropriate for residual solvent analysis (e.g., G43).[5]
-
Carrier Gas: Nitrogen or Helium.
-
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent.
-
Sample Preparation: Accurately weigh the this compound candidate standard into a headspace vial and dissolve in a suitable solvent.
-
Analysis: The headspace vials are heated to a specific temperature to allow the volatile solvents to partition into the headspace. A portion of the headspace gas is then injected into the GC for analysis.[5]
-
Quantification: The amount of each residual solvent is determined by comparing the peak areas from the sample to those of the standard.
-
III. Visualizing the Certification Workflow and Key Relationships
To better illustrate the logical flow of the characterization and certification process, the following diagrams are provided.
Caption: Workflow for the characterization and certification of this compound.
Caption: Logical flow of the HPLC method for purity and related substances.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. newdruginfo.com [newdruginfo.com]
- 3. The determination of water in erythromycin by Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Dissolution Profiles of Erythromycin A Salt Forms
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the dissolution characteristics of Erythromycin (B1671065) Stearate, Erythromycin Ethylsuccinate, and Erythromycin Lactobionate, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the dissolution profiles of three common salt forms of the macrolide antibiotic Erythromycin A: stearate, ethylsuccinate, and lactobionate. Understanding the dissolution behavior of different salt forms is critical in drug development for predicting in vivo bioavailability and ensuring therapeutic efficacy. The data and protocols presented herein are intended to assist researchers in the formulation and development of oral and parenteral dosage forms of erythromycin.
Executive Summary
The dissolution of an active pharmaceutical ingredient (API) from its solid dosage form is a prerequisite for its absorption and, consequently, for its therapeutic effect. Erythromycin A, a widely used antibiotic, is available in several salt forms, each exhibiting distinct physicochemical properties that influence its dissolution rate and extent. This guide outlines the comparative dissolution profiles of erythromycin stearate, erythromycin ethylsuccinate, and erythromycin lactobionate, highlighting the impact of their chemical nature on their dissolution in aqueous media.
Comparative Dissolution Data
The following table summarizes the dissolution profiles of Erythromycin Stearate and Erythromycin Ethylsuccinate based on United States Pharmacopeia (USP) recommended protocols. Due to its high water solubility, Erythromycin Lactobionate is typically used in parenteral formulations and is expected to dissolve rapidly and completely in aqueous media.
| Salt Form | Dissolution Medium | Apparatus | Speed | Time (minutes) | % Dissolved (Approximation) |
| Erythromycin Stearate | 0.05 M Phosphate (B84403) Buffer, pH 6.8 | USP Apparatus 2 (Paddle) | 100 rpm | 15 | ~23% |
| 30 | ~45% | ||||
| 60 | ~70% | ||||
| 90 | ~85% | ||||
| 120 | >90% | ||||
| Erythromycin Ethylsuccinate | 0.01 N Hydrochloric Acid | USP Apparatus 2 (Paddle) | 50 rpm | 45 | ≥75% |
| Erythromycin Lactobionate | Water / Aqueous Buffers | Not Applicable (High Solubility) | Not Applicable | < 5 | Expected to be >99% |
Note: The dissolution data for Erythromycin Stearate is an approximate representation based on published studies. The data for Erythromycin Ethylsuccinate reflects the USP acceptance criteria. The dissolution of Erythromycin Lactobionate is inferred from its high solubility and intended use in parenteral solutions.
Experimental Protocols
Detailed methodologies for the dissolution testing of Erythromycin Stearate and Erythromycin Ethylsuccinate are provided below.
Dissolution Protocol for Erythromycin Stearate Tablets
This protocol is based on the guidelines provided by the United States Pharmacopeia (USP).
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.[1]
-
Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.
-
Begin rotation of the paddles.
-
Withdraw samples at specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).[1]
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the filtrate for erythromycin content using a suitable analytical method, such as UV-Vis spectrophotometry at approximately 236 nm.
-
Dissolution Protocol for Erythromycin Ethylsuccinate Tablets
This protocol is based on the USP monograph for Erythromycin Ethylsuccinate Tablets.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.01 N hydrochloric acid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.
-
Begin rotation of the paddles.
-
After 45 minutes, withdraw a sample from each vessel.
-
Filter the samples promptly.
-
Determine the amount of dissolved erythromycin ethylsuccinate using a validated analytical method as specified in the USP monograph. The USP acceptance criterion is not less than 75% of the labeled amount dissolved in 45 minutes.
-
Visualizing the Dissolution Process
The following diagrams illustrate the experimental workflow for a typical dissolution study and the conceptual relationship between the salt form of Erythromycin A and its dissolution characteristics.
References
A Comparative Guide to the In Vitro Potency of Erythromycin A, B, C, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial potency of four principal components of the erythromycin (B1671065) complex: Erythromycin A, B, C, and D. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis, and understanding the relative activity of its components is crucial for research and development in infectious diseases.
This guide will, therefore, present the established relative potencies, provide detailed standardized protocols for determining in vitro potency, and illustrate the underlying mechanism of action.
Relative In Vitro Potency
Erythromycin A is the major and most potent component of the erythromycin complex.[1] The general order of antibacterial activity is as follows:
Erythromycin A > Erythromycin B > Erythromycin C ≈ Erythromycin D
Erythromycin B is reported to be somewhat less active than Erythromycin A.[1] Erythromycin C and D demonstrate significantly lower potency, generally exhibiting about half the activity of Erythromycin A or even less.[1] The antibacterial activity of all components is primarily directed against gram-positive bacteria, with very limited activity against most gram-negative bacteria.[1]
Data Presentation
Due to the inability to access the specific quantitative data from the primary literature, a comprehensive data table of MIC values cannot be provided at this time. Researchers are encouraged to consult the original 1985 publication by I. O. Kibwage et al. in Antimicrobial Agents and Chemotherapy for detailed experimental data.
Experimental Protocols
The in vitro potency of antimicrobial agents like the erythromycin variants is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The two standard methods for determining MICs are the Broth Microdilution method and the Agar (B569324) Dilution method.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Aseptically prepare a stock solution of each erythromycin variant (A, B, C, and D) at a known high concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row designated for that antibiotic.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well in the dilution series.
-
-
Preparation of Bacterial Inoculum:
-
From a pure, overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of each erythromycin variant as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a molten and cooled (to approximately 45-50°C) Mueller-Hinton Agar (MHA).
-
Create a series of tubes, each containing a specific volume of molten agar.
-
Add a calculated amount of each antibiotic dilution to the corresponding agar tube to achieve the desired final concentrations.
-
Pour the antibiotic-containing agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized volume (e.g., 1-10 µL) of the bacterial suspension. A multi-point inoculator can be used to test multiple strains simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.
Mechanism of Action and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Caption: Signaling pathway of Erythromycin's inhibitory action on bacterial protein synthesis.
References
Evaluating the Efficacy of Erythromycin A Against Penicillin-Resistant Streptococcus pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of penicillin-resistant Streptococcus pneumoniae (PRSP) poses a significant challenge to the effective treatment of respiratory tract and invasive infections. Erythromycin (B1671065) A, a macrolide antibiotic, has historically been a therapeutic option; however, its efficacy is increasingly compromised by co-resistance. This guide provides an objective comparison of Erythromycin A's performance against PRSP with that of alternative antimicrobial agents, supported by experimental data, to inform research and development efforts.
Comparative In Vitro Activity of Antimicrobial Agents
The following table summarizes the minimum inhibitory concentration (MIC) data for Erythromycin A and a range of alternative antibiotics against penicillin-resistant Streptococcus pneumoniae. The data, compiled from various surveillance studies, highlights the diminished potency of Erythromycin A and the superior activity of newer agents.
| Antimicrobial Agent | Penicillin-Resistant S. pneumoniae (PRSP) MIC50 (µg/mL) | Penicillin-Resistant S. pneumoniae (PRSP) MIC90 (µg/mL) |
| Erythromycin A | >128 | >128 |
| Azithromycin | >128 | >128 |
| Clarithromycin | >128 | >128 |
| Clindamycin | 0.06 | >8 |
| Alternatives | ||
| Amoxicillin | 1 | 4 |
| Ceftriaxone | 0.5 | 2 |
| Cefotaxime | 0.5 | 2 |
| Ceftaroline (B109729) | 0.06 | 0.25 |
| Levofloxacin (B1675101) | 1 | 1 |
| Moxifloxacin | 0.25 | 0.5 |
| Linezolid (B1675486) | 1 | 2 |
| Telithromycin (B1682012) | 0.03 | 0.25 |
| Vancomycin | 0.5 | 0.5 |
Note: MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is aggregated from multiple in vitro studies and may vary based on geographic location and specific resistance determinants.
Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered a gold standard for determining the antimicrobial susceptibility of Streptococcus pneumoniae and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
1. Preparation of Inoculum:
-
Streptococcus pneumoniae isolates are subcultured on a suitable agar (B569324) medium, such as tryptic soy agar with 5% sheep blood, and incubated at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.
-
Colonies are then suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
Stock solutions of the antimicrobial agents are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.
3. Inoculation and Incubation:
-
Aliquots of the diluted bacterial suspension are added to each well of a 96-well microtiter plate, each containing a specific concentration of the antimicrobial agent.
-
Positive (bacterial suspension without antibiotic) and negative (broth only) controls are included.
-
The plates are incubated at 35-37°C in ambient air for 20-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Erythromycin Resistance in Streptococcus pneumoniae
The primary mechanisms of resistance to Erythromycin A in S. pneumoniae involve either modification of the drug's target site on the ribosome or active efflux of the drug from the bacterial cell. These pathways are often genetically encoded and can be transferred between bacteria.
Caption: Mechanisms of Erythromycin A resistance in S. pneumoniae.
Experimental Workflow for Susceptibility Testing
The following diagram outlines the typical workflow for determining the in vitro susceptibility of Streptococcus pneumoniae isolates to various antimicrobial agents in a research or clinical laboratory setting.
Caption: Workflow for antimicrobial susceptibility testing of S. pneumoniae.
Discussion and Conclusion
The presented data unequivocally demonstrates the severely compromised efficacy of Erythromycin A against contemporary penicillin-resistant Streptococcus pneumoniae isolates. High-level resistance, with MIC90 values often exceeding 128 µg/mL, renders erythromycin an unreliable therapeutic choice for infections caused by these strains. The high prevalence of macrolide resistance in PRSP is a significant clinical concern.[1]
In contrast, several alternative agents exhibit potent in vitro activity against PRSP. Newer generation cephalosporins, such as ceftaroline, and respiratory fluoroquinolones, including levofloxacin and moxifloxacin, consistently demonstrate low MIC values against these resistant isolates. Linezolid and telithromycin also retain excellent activity.
The primary mechanisms driving erythromycin resistance in S. pneumoniae are target-site modification by the erm(B) gene, conferring high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype), and drug efflux mediated by the mef(A) gene (M phenotype).[1] The frequent association of the erm(B) gene with penicillin and tetracycline (B611298) resistance elements further complicates treatment options.
For drug development professionals, these findings underscore the critical need for novel antimicrobials with activity against multidrug-resistant S. pneumoniae. The retained efficacy of agents like ceftaroline and linezolid suggests that targeting alternative cellular pathways remains a viable strategy. For researchers and scientists, continued surveillance of resistance mechanisms and the in vitro and in vivo evaluation of new chemical entities are paramount to addressing the evolving challenge of PRSP.
References
Roxithromycin Demonstrates Superior Gastrointestinal Tolerability Over Erythromycin A: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive review of clinical data reveals that roxithromycin (B50055), a semi-synthetic macrolide antibiotic, is associated with a significantly lower incidence of gastrointestinal (GI) side effects compared to its predecessor, erythromycin (B1671065) A. This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes findings from multiple comparative studies, providing a clear picture of the GI tolerability profile of these two widely used antibiotics. The evidence strongly suggests that roxithromycin's improved side effect profile may lead to better patient compliance and, consequently, more effective treatment outcomes.
The most common gastrointestinal adverse events associated with erythromycin A, including nausea, vomiting, abdominal pain, and diarrhea, are primarily attributed to its potent agonist activity on motilin receptors in the gastrointestinal tract.[1] This stimulation leads to increased gastrointestinal motility. While this prokinetic effect can be harnessed for certain medical conditions, it is often an unwelcome side effect of its antibiotic action. Roxithromycin, while structurally related to erythromycin, exhibits a different pharmacokinetic profile and a reduced affinity for the motilin receptor, contributing to its enhanced gastrointestinal tolerability.
Quantitative Comparison of Gastrointestinal Side Effects
A pooled analysis of multiple clinical trials provides robust quantitative data on the superior tolerability of roxithromycin. In a comprehensive review encompassing 13 studies with 942 patients receiving roxithromycin and 15 studies with 1,253 patients receiving erythromycin, a notable difference in the incidence of adverse events was observed. The proportion of patients reporting adverse events likely related to therapy was 10.1% for roxithromycin, compared to 24.8% for erythromycin.[2] Most of these adverse events were gastrointestinal in nature.[2]
Furthermore, the rate of patient withdrawal from treatment due to adverse events was substantially lower in the roxithromycin group (2.0%) than in the erythromycin group (7.1%).[2]
| Adverse Event Category | Roxithromycin | Erythromycin A | Reference |
| Overall Adverse Events | |||
| Proportion of Patients Reporting Adverse Events | 10.1% (95% CI: 8-12%) | 24.8% (95% CI: 22-27%) | [2] |
| Treatment Withdrawal due to Adverse Events | |||
| Proportion of Patients Withdrawing | 2.0% (95% CI: 1-3%) | 7.1% (95% CI: 6-9%) | [2] |
| Specific Gastrointestinal Side Effects | |||
| Mild Gastrointestinal Upsets | 19% | 21% | [3] |
| Moderate to Severe Nausea | - | 25% (Erythromycin Ethylsuccinate) | [1] |
| Discontinuation due to GI Events | 6.6% | 18.5% (Erythromycin Stearate) | [4] |
Note: The specific formulations of Erythromycin A (e.g., stearate (B1226849), ethylsuccinate) can influence the incidence of side effects.
In a multicenter, double-blind study focusing on orodental infections, unwanted effects, primarily mild gastrointestinal upsets, were reported in 19% of patients receiving roxithromycin compared to 21% of those receiving erythromycin ethylsuccinate.[3] Another study comparing roxithromycin with erythromycin stearate in patients with lower respiratory tract infections found that a significantly higher number of patients on erythromycin reported adverse events (51.3% vs 17.5%).[5]
Experimental Protocols
The clinical trials cited in this comparison guide employed rigorous methodologies to assess the gastrointestinal side effects of Erythromycin A and Roxithromycin.
Study Design
The majority of the comparative studies were designed as randomized, double-blind clinical trials . This design is the gold standard for minimizing bias, as neither the patients nor the investigators know which treatment is being administered. Patients were typically randomized to receive either Erythromycin A or Roxithromycin for a specified duration, often for the treatment of respiratory tract or orodental infections.
Assessment of Gastrointestinal Side Effects
The assessment of gastrointestinal side effects was conducted through various methods, including:
-
Direct Questioning: Investigators actively questioned patients about the presence and severity of specific gastrointestinal symptoms at scheduled follow-up visits.[3]
-
Patient Diaries: In some studies, patients were asked to maintain a daily diary to record the frequency and severity of symptoms such as nausea, vomiting, diarrhea, and abdominal pain.[1]
Grading of Adverse Event Severity
The severity of adverse events was typically graded using a standardized scale. While the specific scale used in each historical study may vary, modern clinical trials often employ systems like the Common Terminology Criteria for Adverse Events (CTCAE) or the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events . These systems provide a standardized framework for classifying the severity of adverse events, generally on a scale from Grade 1 (Mild) to Grade 5 (Death).
A general framework for grading the severity of gastrointestinal adverse events is as follows:
-
Grade 1 (Mild): Transient or mild discomfort; no medical intervention required.
-
Grade 2 (Moderate): Mild to moderate limitation in activity; minimal or no medical intervention required.
-
Grade 3 (Severe): Marked limitation in activity; medical intervention may be required, and hospitalization is possible.
-
Grade 4 (Life-Threatening): Extreme limitation in activity; urgent medical intervention required.
Visualizing the Mechanisms and Experimental Workflow
To better understand the underlying mechanisms and the process of a comparative clinical trial, the following diagrams are provided.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multicenter double-blind study of the efficacy and tolerance of roxithromycin versus erythromycin ethylsuccinate in acute orodental infection in adults. Odontogenic Infections Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerance of roxithromycin in comparison with erythromycin stearate in patients with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Erythromycin A Dihydrate in a Laboratory Setting
The proper disposal of Erythromycin A dihydrate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Erythromycin may cause allergic skin reactions or asthma-like symptoms if inhaled.[1]
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, a lab coat, and chemical-resistant safety glasses with side protection.[1] If there is a risk of generating dust or if ventilation is inadequate, respiratory protection should be used.[1]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize exposure.[1][2]
Handling Practices: Avoid direct contact with the skin and eyes and prevent the generation of dust.[1][2] After handling, wash hands thoroughly.[2] Contaminated clothing should be removed and laundered before reuse.[2]
Waste Classification and Regulatory Overview
Pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and state authorities.[3][4] Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][5] While Erythromycin itself is not typically listed as a hazardous waste, it is crucial to consult local regulations and your institution's Environmental Health and Safety (EHS) office, as state or local rules may be more stringent.[1][3]
| Parameter | Guideline | Regulatory Body |
| Waste Classification | Typically non-hazardous, but consult local regulations. | EPA, State Environmental Agencies |
| Container Type | Chemically compatible, sealed, and properly labeled. | OSHA, EPA |
| Disposal Method | Licensed professional waste disposal company. | EPA, DEA (for controlled substances) |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Collect all solid this compound waste, including expired or unused product, and contaminated materials (e.g., weigh boats, gloves, and wipes), in a designated and clearly labeled waste container.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]
2. Container Management:
-
Use a container that is chemically compatible with this compound and can be securely sealed to prevent leaks or spills.[6]
-
The container must be clearly labeled as "this compound Waste" and include the date when the first waste was added.
3. Spill Management:
-
In the event of a spill, clean it up immediately.[2]
-
Avoid generating dust by gently sweeping up the solid material.[2]
-
Place all spilled material and contaminated cleaning supplies into the designated waste container.[2]
-
Ensure the area is well-ventilated during cleanup.[2]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage location should be a designated satellite accumulation area.
5. Final Disposal:
-
The primary and recommended method for the disposal of pharmaceutical waste is through a licensed professional waste disposal company.[1] This ensures that the waste is handled and treated in compliance with all federal and state regulations.
-
Never dispose of this compound down the drain or in the regular trash.[7][8][9] Improper disposal can lead to environmental contamination.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Erythromycin A Dihydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Erythromycin A dihydrate in a laboratory setting. Adherence to these procedures is critical for minimizing risk and ensuring a secure work environment.
This compound may cause eye irritation and can lead to skin and respiratory sensitization, which is an allergic reaction that can become more severe with repeated exposure.[1][2] Therefore, minimizing direct contact and airborne dust is a primary safety concern.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses or Goggles | Safety glasses with side shields or chemical safety goggles.[1][3] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Gloves | Impervious gloves (e.g., Nitrile rubber).[1][3] | Prevents skin contact, which can lead to sensitization. |
| Skin and Body Protection | Lab Coat | Standard laboratory coat.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | Required when dusts are generated to prevent respiratory sensitization.[1][2] |
Immediate First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the procedures for different routes of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Standard Operating Procedure for Handling this compound
A systematic workflow ensures safety at every stage of handling this compound, from preparation to disposal.
Emergency Response Plan for Spills and Exposures
In the event of a spill or accidental exposure, a clear and immediate response is necessary to mitigate any potential harm.
Safe Handling and Storage Procedures
Proper handling and storage are essential to maintain the stability of this compound and the safety of laboratory personnel.
-
Ventilation : Always work in a well-ventilated area to keep airborne concentrations low.[1]
-
Dust Minimization : Minimize the generation and accumulation of dust.[1]
-
Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.[1]
-
Storage Conditions : Store in a cool, dry area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[1] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.[4] For small quantities, disposal with solid waste may be permissible, but it is crucial to consult and adhere to institutional and local guidelines.[4] Uncleaned packaging should be disposed of in the same manner as the product itself.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
